molecular formula C10H17N3S B095907 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine CAS No. 17386-11-7

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

Katalognummer: B095907
CAS-Nummer: 17386-11-7
Molekulargewicht: 211.33 g/mol
InChI-Schlüssel: ZCBKPRJKVXIJKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine is a synthetic organic compound that incorporates two privileged structures in medicinal chemistry: the 2-aminothiazole ring and the azepane moiety. The 2-aminothiazole scaffold is a recognized bioisostere for pyrimidine and pyridazine rings, a property that can significantly enhance the lipophilicity and cell membrane permeability of derived compounds, leading to improved bioavailability . This core structure is considered a potential scaffold for promising antimicrobial agents, as many of its derivatives demonstrate a broad spectrum of pharmacological properties . The incorporation of the azepane ring, a seven-membered nitrogen-containing heterocycle, further contributes to the molecule's potential as a versatile building block in drug discovery. Scientific literature indicates that novel 1,3-thiazole derivatives exhibit significant antitumor activity in vitro against a panel of human cancer cell lines, with some compounds demonstrating higher inhibitory activity than standard chemotherapeutic agents . The mechanism of action for such thiazole derivatives is often linked to the induction of apoptosis in cancer cells . Researchers value this compound for developing new therapeutic agents, particularly in addressing the growing challenge of microbial resistance and discovering novel anticancer treatments. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4-(azepan-1-ylmethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3S/c11-10-12-9(8-14-10)7-13-5-3-1-2-4-6-13/h8H,1-7H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBKPRJKVXIJKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=CSC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10585439
Record name 4-[(Azepan-1-yl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17386-11-7
Record name 4-[(Hexahydro-1H-azepin-1-yl)methyl]-2-thiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17386-11-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(Azepan-1-yl)methyl]-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10585439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine: Mechanism of Action & Pharmacological Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the mechanism of action (MoA) and pharmacological context of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine (CAS: 17386-11-7).

Based on the specific structural pharmacophore and patent literature (specifically from Replidyne, Inc. ), this compound serves as a critical scaffold and warhead precursor for a class of Methionyl-tRNA Synthetase (MetRS) inhibitors , developed as novel antibacterial agents. While often used as an intermediate, the "2-amino-4-substituted thiazole" motif dictates the binding specificity within the enzyme's active site.

Executive Summary

This compound is a specialized heterocyclic pharmacophore used primarily in the development of next-generation antibacterials . It functions as the key binding moiety in larger urea-based inhibitors targeting Bacterial Methionyl-tRNA Synthetase (MetRS) .

  • Primary Target: Methionyl-tRNA Synthetase (MetRS) [EC 6.1.1.10].

  • Therapeutic Class: Aminoacyl-tRNA Synthetase (aaRS) Inhibitor.

  • Biological Outcome: Cessation of bacterial protein translation and cell death.

  • Key Structural Feature: The azepan-1-ylmethyl tail provides hydrophobic bulk to occupy the auxiliary pockets of the enzyme, while the thiazol-2-amine core forms essential hydrogen bonds with the active site.

Molecular Mechanism of Action

The compound acts by interfering with the aminoacylation step of protein synthesis. In its derivatized form (typically as a urea-linked inhibitor), it mimics the adenylate intermediate required for tRNA charging.

Target: Methionyl-tRNA Synthetase (MetRS)

MetRS is an essential enzyme responsible for ligating methionine to its cognate tRNA (


). This process occurs in two steps:
  • Activation: Methionine + ATP

    
     Methionyl-AMP (Adenylate) + PPi.
    
  • Transfer: Methionyl-AMP +

    
    
    
    
    
    Methionyl-
    
    
    + AMP.
Inhibition Logic

The This compound scaffold is designed to compete competitively with the substrates (Methionine or ATP) or the intermediate (Methionyl-AMP).

  • Thiazole-Amine Core: The 2-amino group and the thiazole nitrogen act as a hydrogen bond donor/acceptor system, anchoring the molecule within the ATP-binding pocket of MetRS.

  • Azepan-1-ylmethyl Substituent: This bulky, seven-membered ring (azepane) attached via a methylene linker extends into the methionine-binding pocket or an adjacent auxiliary hydrophobic pocket . This extension is critical for selectivity, preventing the inhibitor from binding to human (cytosolic) MetRS, thus reducing toxicity.

  • Urea Linkage (In Drug Context): When derivatized (e.g., in Replidyne's lead compounds), the amine is often coupled via a urea linker to a lipophilic tail (e.g., a substituted phenyl group). The urea moiety mimics the phosphate backbone of the adenylate intermediate.

Pathway Visualization

MetRS_Inhibition MetRS Bacterial MetRS Enzyme Intermediate Methionyl-AMP (Adenylate) MetRS->Intermediate Catalysis Step 1 Substrates Methionine + ATP Substrates->MetRS Bind Active Site Product Methionyl-tRNA Intermediate->Product Catalysis Step 2 Translation Bacterial Protein Synthesis Product->Translation Elongation Inhibitor Thiazol-2-amine Scaffold (Inhibitor) Inhibitor->MetRS Competitive Binding (High Affinity) Inhibitor->Intermediate Blocks Formation

Caption: Competitive inhibition of Bacterial MetRS by the Thiazole-2-amine scaffold, preventing the formation of Methionyl-tRNA and halting protein synthesis.

Structural Analysis & SAR (Structure-Activity Relationship)

The efficacy of this scaffold relies on specific chemical interactions:

Structural DomainChemical FunctionBiological Interaction
Thiazole Ring Planar aromatic core

-stacking interactions with aromatic residues (e.g., Trp, Phe) in the active site.
2-Amino Group H-bond DonorForms hydrogen bonds with Asp or Glu residues in the ATP-binding cleft.
4-Methylene Linker SpacerProvides flexibility, allowing the bulky azepane group to orient correctly into the hydrophobic pocket.
Azepane Ring Hydrophobic BulkOccupies the "selectivity pocket," distinguishing bacterial MetRS from human homologs.

Experimental Validation Protocols

To validate the mechanism of action for this compound (or its derivatives), the following Aminoacylation Assay is the gold standard.

In Vitro Aminoacylation Assay (MetRS Inhibition)

Objective: Quantify the


 of the compound against purified bacterial MetRS.

Reagents:

  • Purified S. aureus or E. coli MetRS enzyme (10 nM).

  • L-[

    
    C]Methionine (or [
    
    
    
    H]Methionine).
  • tRNA mixture (from E. coli or S. aureus).

  • ATP (2 mM).

  • Buffer: 50 mM HEPES (pH 7.5), 10 mM

    
    , 20 mM KCl.
    

Protocol:

  • Preparation: Dilute the test compound (this compound) in DMSO to varying concentrations (0.1 nM to 100

    
    M).
    
  • Incubation: Mix MetRS enzyme with the test compound in the reaction buffer for 15 minutes at 25°C to allow equilibrium binding.

  • Initiation: Add the substrate mix (ATP, tRNA, and radiolabeled Methionine).

  • Reaction: Incubate for 10–20 minutes at 25°C.

  • Termination: Quench the reaction by adding cold 5% Trichloroacetic acid (TCA) to precipitate the tRNA.

  • Filtration: Transfer the mixture to glass fiber filters (e.g., Whatman GF/C). Wash 3x with cold TCA and 1x with ethanol.

  • Quantification: Dry filters and measure radioactivity using liquid scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Compound] to determine

    
    .
    

Self-Validating Check:

  • Positive Control: Use a known MetRS inhibitor (e.g., REP8839) or broad-spectrum antibiotic.

  • Negative Control: DMSO only (0% inhibition).

Synthesis & Chemical Context

Understanding the synthesis confirms the compound's identity and purity for research.

Synthetic Route (Hantzsch Thiazole Synthesis):

  • Starting Materials: Thiourea + 1-Chloro-3-(azepan-1-yl)propan-2-one (or similar

    
    -haloketone precursor).
    
  • Cyclization: The thiourea attacks the

    
    -haloketone in refluxing ethanol.
    
  • Mechanism: Nucleophilic attack of sulfur on the alkyl halide

    
     imine formation 
    
    
    
    dehydration
    
    
    aromatization to the thiazole.
  • Purification: Recrystallization from ethanol/water or silica gel chromatography (DCM/MeOH).

Synthesis A Thiourea C Intermediate (Thioimidate) A->C Nucleophilic Attack B Alpha-Haloketone (w/ Azepane group) B->C D 4-(Azepan-1-ylmethyl)- 1,3-thiazol-2-amine C->D Cyclization & Dehydration (Hantzsch Synthesis)

Caption: Hantzsch synthesis pathway for the formation of the aminothiazole scaffold.

References

  • Replidyne, Inc. (2009).[1][2][3] Antibacterial sulfone and sulfoxide substituted heterocyclic urea compounds. WO2009015193A1.[1][3] Link

  • Replidyne, Inc. (2009).[1][2][3] Antibacterial amide and sulfonamide substituted heterocyclic urea compounds. WO2009015208A1. Link

  • Critchley, I. A., et al. (2005). Antibacterial activity of REP8839, a novel methionyl-tRNA synthetase inhibitor. Journal of Antimicrobial Chemotherapy, 55(6), 1008-1012. (Contextual reference for MetRS inhibitors). Link

  • Lead Sciences. (2024). Product Datasheet: 4-(Azepan-1-ylmethyl)thiazol-2-amine. Link

Sources

An In-Depth Technical Guide to the In Vitro Screening of Novel Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for the in vitro screening of novel heterocyclic compound libraries. Moving beyond simplistic protocols, this document elucidates the causal logic behind experimental design, emphasizing the establishment of self-validating assay systems critical for success in modern drug discovery. We will dissect the strategic decisions underpinning the entire screening cascade—from initial assay development and high-throughput primary screening to multiparametric hit confirmation and the foundational steps of hit-to-lead optimization. Detailed, field-tested protocols, data interpretation rubrics, and logical workflows are presented to equip researchers, scientists, and drug development professionals with the expertise to navigate the complexities of identifying and validating novel bioactive chemical matter.

Introduction: The Central Role of Heterocyclic Compounds in Modern Drug Discovery

Privileged Scaffolds: Why Heterocycles Dominate Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one non-carbon atom (typically nitrogen, oxygen, or sulfur) within their ring, are the cornerstone of modern drug development.[1][2] Their prevalence is not coincidental; these scaffolds offer a vast and tunable chemical space.[3][4] The inclusion of heteroatoms introduces unique electronic and steric properties, enabling a diverse range of non-covalent interactions—such as hydrogen bonds and π-π stacking—with biological targets like enzymes and receptors.[1][2] This versatility allows medicinal chemists to systematically modify properties like solubility, lipophilicity, and metabolic stability, which are crucial for optimizing a compound's pharmacokinetic profile.[3] Many blockbuster drugs, from the antibiotic penicillin to the antidepressant fluoxetine (Prozac), feature heterocyclic cores, underscoring their significance in creating effective therapeutics.[5]

The Strategic Imperative for In Vitro Screening

With vast libraries of novel heterocyclic compounds being generated through advances in synthetic chemistry, a robust and efficient method for identifying biological activity is paramount.[4][6] High-Throughput Screening (HTS) serves this purpose, allowing for the rapid, automated assessment of tens of thousands to millions of compounds against a specific biological target or pathway.[7][8] The primary goal of an in vitro screening campaign is not merely to find "active" compounds, but to identify high-quality, validated "hits" that represent promising starting points for a full-fledged drug discovery program. A meticulously designed screening cascade minimizes the high attrition rates that plague drug development by weeding out false positives and problematic compounds early, a strategy often termed "fail early, fail cheap."[9]

Designing a Robust Screening Cascade: A Self-Validating Framework

A successful screening campaign is built upon a logical sequence of assays, each designed to answer a specific question. This "screening cascade" is a self-validating system where each step provides increasing confidence in the biological activity and therapeutic potential of the compounds that advance.

Foundational Principles: Target Identification and Validation

Before a single compound is screened, the biological target must be well-validated and an appropriate assay must be developed. The choice of assay is a critical decision point that dictates the nature of the hits that will be identified.

Assay Development and Miniaturization: The Cornerstone of a Successful Screen

The transition from a benchtop experiment to a high-throughput screen requires significant optimization. Assays must be miniaturized (typically to 96, 384, or 1536-well plate formats), automated, and rigorously validated for robustness and reproducibility.[7][8]

The two primary categories of assays used in HTS are biochemical and cell-based.

  • Biochemical Assays: These are simpler systems that use purified components (e.g., an enzyme and its substrate) to measure the direct effect of a compound on a molecular interaction. They are often less prone to artifacts but lack physiological context.

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more biologically relevant data by preserving complex signaling pathways.[10][11][12] However, they can be more variable and susceptible to off-target or cytotoxic effects.[13]

The choice depends on the target and the desired mechanism of action. For example, screening for a direct kinase inhibitor might start with a biochemical assay, while discovering modulators of a complex signaling pathway would necessitate a cell-based approach.[14]

To ensure the quality and reliability of an HTS assay, several statistical parameters are used. The most critical of these is the Z'-factor .[15][16]

The Z'-factor is a measure of the statistical effect size that reflects both the dynamic range of the signal and the data variation.[15][17] It is calculated using the means (μ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |μp - μn|

An assay's quality is generally interpreted as follows:[15][16][18]

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay that may require further optimization.

  • Z' < 0: An unacceptable assay.

Consistent monitoring of the Z'-factor on every plate is a core component of a self-validating screening system.

The Workflow: From Library to Validated Hit

The screening cascade is a multi-stage funnel designed to efficiently identify promising compounds.

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Characterization Compound_Library Heterocyclic Compound Library Primary_HTS Primary HTS (Single Concentration) Compound_Library->Primary_HTS ~100,000s compounds Hit_Nomination Hit Nomination (Statistical Cutoff) Primary_HTS->Hit_Nomination ~1-3% Hit Rate Hit_Confirmation Hit Confirmation (Re-test from powder) Hit_Nomination->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50/EC50 Determination) Hit_Confirmation->Dose_Response ~50-70% Confirmation Rate Orthogonal_Assay Orthogonal / Counter-Screen (Rule out artifacts) Dose_Response->Orthogonal_Assay MOA_Deconvolution Mechanism of Action (MoA) Deconvolution Orthogonal_Assay->MOA_Deconvolution <100s compounds SAR_Analysis Initial SAR Analysis MOA_Deconvolution->SAR_Analysis ADMET_Profiling Early ADME-Tox Profiling SAR_Analysis->ADMET_Profiling Validated_Hit Validated Hit Series (Promote to Hit-to-Lead) ADMET_Profiling->Validated_Hit ~1-5 Hit Series

Caption: A typical in vitro screening cascade workflow.

Primary Screening: High-Throughput Identification of Bioactive Scaffolds

The primary screen is the first pass through the entire compound library, typically at a single concentration (e.g., 10 µM), to identify initial "hits."[19]

The Heterocyclic Compound Library: Curation and Quality Control

The quality of the compound library is as important as the quality of the assay. Libraries should be curated for chemical diversity and drug-like properties. Each compound must undergo rigorous quality control to confirm its identity, purity, and concentration.

Executing the High-Throughput Screen (HTS)

The HTS process involves automated liquid handling, plate reading, and data acquisition.[7] A representative and widely used primary screen is a cell viability assay, which can identify compounds that are cytotoxic to cancer cells, for example.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[20][21][22] Metabolically active cells use NAD(P)H-dependent oxidoreductase enzymes to reduce the yellow MTT tetrazolium salt into purple formazan crystals.[20][23]

Protocol Steps:

  • Cell Seeding: Plate cells (e.g., a cancer cell line) in 96-well plates at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell adhesion.[22]

  • Compound Addition: Add 1 µL of test compound from the library plate (typically dissolved in DMSO) to achieve the final screening concentration (e.g., 10 µM). Include vehicle controls (DMSO only) and positive controls (a known cytotoxic agent).

  • Incubation: Incubate the plates for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[20]

  • MTT Reagent Addition: Carefully remove the culture medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (prepared at 5 mg/mL in PBS and diluted to 0.5 mg/mL in medium) to each well.[21][23] Incubate for 3-4 hours at 37°C.[20][23][24]

  • Solubilization: After incubation, purple formazan crystals will be visible. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the crystals.[20][23][24]

  • Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[21][23] Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 550 and 600 nm.[20]

Data Analysis and Hit Nomination

Raw data from the plate reader must be normalized to account for plate-to-plate variability. Results are often expressed as percent inhibition or percent viability relative to the control wells on the same plate.

Percent Inhibition = (1 - (Absorbance_Compound - Absorbance_PositiveControl) / (Absorbance_NegativeControl - Absorbance_PositiveControl)) * 100

A "hit" is a compound that meets a predefined activity threshold.[14] A common method is to set a cutoff based on the mean and standard deviation (SD) of the sample population, for instance, selecting compounds with an activity greater than 3 times the SD from the mean.

ParameterDescriptionTypical Value
Library Size Total number of compounds screened500,000
Screening Concentration Single point concentration used10 µM
Hit Cutoff Statistical threshold for nomination>50% Inhibition
Primary Hit Rate Percentage of library nominated as hits1.5%
Number of Hits Total initial hits to follow up7,500
Table 1: Representative Data Summary from a Primary HTS Campaign.

Secondary and Confirmatory Assays: Eliminating False Positives and Characterizing Hits

Hits from the primary screen are considered provisional. A rigorous series of secondary assays is required to confirm their activity, determine their potency, and rule out non-specific mechanisms.

The Imperative of Orthogonal Assays

An orthogonal assay measures the same biological endpoint as the primary assay but uses a different technology or detection method. This is a critical step to eliminate false positives that arise from compound interference with the primary assay format (e.g., auto-fluorescence or chemical reduction of an assay reagent). For an MTT-based screen, a common orthogonal assay is a CellTiter-Glo® luminescent assay, which measures ATP levels as an indicator of viability.

Dose-Response Analysis: Determining Potency (IC50/EC50)

Confirmed hits must be evaluated across a range of concentrations to determine their potency.[14] This generates a dose-response curve, from which the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50) can be calculated. This is a key metric for comparing compounds and establishing a preliminary structure-activity relationship (SAR).[14]

  • Compound Preparation: For each confirmed hit, prepare a serial dilution series (e.g., 10 points, 3-fold dilutions) starting from a high concentration (e.g., 100 µM).

  • Assay Execution: Perform the primary assay (e.g., MTT) with the serially diluted compounds.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.[25]

Compound IDPrimary Hit (% Inh)Confirmed in Orthogonal Assay?IC50 (µM)
HET-00185.2%Yes1.2
HET-00278.9%Yes5.7
HET-00375.1%No (Artifact)> 100
HET-00468.4%Yes0.8
Table 2: Example Data from Hit Confirmation and Dose-Response Analysis.
Mechanism of Action (MoA) Deconvolution: Initial Explorations

For hits identified in phenotypic or cell-based screens, understanding their molecular target or mechanism of action is a critical next step.[26][27][28] This process, known as target deconvolution, employs a variety of techniques including chemoproteomics, genetic approaches (siRNA/CRISPR), and computational prediction.[26][29]

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF Kinase RAS->RAF MEK MEK Kinase RAF->MEK Phosphorylation ERK ERK Kinase MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Inhibitor Novel Heterocycle (HET-004) Inhibitor->RAF

Caption: Hypothetical MoA of a hit targeting the MAPK/ERK pathway.

Hit-to-Lead: The Transition from Discovery to Development

Once a series of validated hits with a confirmed mechanism of action is identified, the program transitions to the hit-to-lead phase. The goal is to optimize the initial hits into lead compounds with improved potency, selectivity, and drug-like properties.

Structure-Activity Relationship (SAR) Analysis

SAR is the process of correlating a molecule's chemical structure with its biological activity.[30][31][32] By synthesizing and testing analogs of the initial hits, medicinal chemists can identify which parts of the molecule are essential for activity and which can be modified to improve other properties.[30][33] This iterative process is fundamental to lead optimization.[31]

ADME-Tox Profiling: Early Assessment of Drug-Like Properties

Modern drug discovery integrates the assessment of ADME (Absorption, Distribution, Metabolism, and Excretion) and Toxicology properties as early as possible.[9][34][35] It is estimated that a significant percentage of drug candidates fail in clinical trials due to poor ADME/Tox profiles.[9][34] Early in vitro assays can assess properties like:

  • Metabolic stability (e.g., using liver microsomes)

  • Plasma protein binding

  • Membrane permeability (e.g., Caco-2 or PAMPA assays)

  • Inhibition of key metabolic enzymes (e.g., Cytochrome P450s)[9]

  • Cytotoxicity in non-target cell lines

Integrating these assessments early helps prioritize compounds that are more likely to succeed in vivo.[36][37]

The Decision Gate: Promoting a Validated Hit to a Lead Series

The decision to advance a hit series into full lead optimization is a major milestone. It requires a holistic evaluation of all available data against a predefined set of criteria.

G start Validated Hit Cluster potency Potency? (e.g., IC50 < 1µM) start->potency selectivity Selective? (vs. related targets) potency->selectivity Yes deprioritize Deprioritize / Back-up potency->deprioritize No sar Tractable SAR? (Chemistry is feasible) selectivity->sar Yes selectivity->deprioritize No adme Clean Early ADME-Tox? sar->adme Yes sar->deprioritize No advance Advance to Lead Optimization adme->advance Yes adme->deprioritize No

Caption: Decision logic for promoting a hit series to lead optimization.

Conclusion: The Future of Heterocycle Screening

The in vitro screening of novel heterocyclic compounds remains a cornerstone of drug discovery. The principles outlined in this guide—a commitment to robust, self-validating assay systems, a logical screening cascade, and the early integration of ADME-Tox profiling—are essential for navigating the path from an initial compound library to a promising lead candidate. Future innovations, including the use of more complex, physiologically relevant models (e.g., 3D organoids) and the application of machine learning to predict activity and guide library design, will continue to enhance the efficiency and success rate of these critical endeavors.

References

  • MTT Assay Protocol for Cell Viability. (n.d.). Roche. Retrieved from [Link]

  • How does structure-activity relationship (SAR) analysis contribute to lead optimization in drug discovery? (2025, May 21). Patsnap Synapse. Retrieved from [Link]

  • Role of Heterocyclic Compounds in Drug Development: An Overview. (2024, March 29). Research and Reviews. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • ADME-Tox in drug discovery: integration of experimental and computational technologies. (n.d.). PubMed. Retrieved from [Link]

  • Heterocycles in Medicinal Chemistry. (n.d.). PMC - NIH. Retrieved from [Link]

  • In Vitro ADME-Tox Profiling. (n.d.). Creative Biostructure Drug Discovery. Retrieved from [Link]

  • Modern advances in heterocyclic chemistry in drug discovery. (n.d.). RSC Publishing. Retrieved from [Link]

  • Importance of ADME/Tox in Early Drug Discovery. (2022, January 21). Computational Chemistry | Blog. Retrieved from [Link]

  • Structure-Activity Relationship (SAR) Analysis. (n.d.). Zamann Pharma Support GmbH. Retrieved from [Link]

  • High-Throughput Screening. (2025, September 25). Drug Discovery - Technology Networks. Retrieved from [Link]

  • The Z prime value (Z´). (2025, January 27). BMG LABTECH. Retrieved from [Link]

  • Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. Retrieved from [Link]

  • Significance of Heterocyclic Compounds in New Drug Development. (2025, December 18). PriMera Scientific Publications. Retrieved from [Link]

  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020, October 3). BioIVT. Retrieved from [Link]

  • The impact of early ADME profiling on drug discovery and development strategy. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Structure-Activity Relationship (SAR) Optimization of Hits. (n.d.). CD BioGlyco. Retrieved from [Link]

  • On Exploring Structure Activity Relationships. (2016, May 2). PMC - NIH. Retrieved from [Link]

  • Z-factors. (n.d.). BIT 479/579 High-throughput Discovery. Retrieved from [Link]

  • Applications of Heterocyclic Compounds in Pharmaceuticals. (2024, September 23). Reachem. Retrieved from [Link]

  • Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Bioinformatics | Oxford Academic. Retrieved from [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. (2021, September 24). BioAgilytix. Retrieved from [Link]

  • Assay performance and the Z'-factor in HTS. (2023, March 30). Drug Target Review. Retrieved from [Link]

  • High-Throughput Screening (HTS) Services. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. Retrieved from [Link]

  • On HTS: Z-factor. (2023, December 12). Medium. Retrieved from [Link]

  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs. Retrieved from [Link]

  • Cell-based assays on the rise. (2022, May 2). BMG LABTECH. Retrieved from [Link]

  • High Throughput Screening Assays for Drug Discovery. (2025, November 13). BellBrook Labs. Retrieved from [Link]

  • Target Deconvolution and Mechanism of Action. (n.d.). Selvita. Retrieved from [Link]

  • High Throughput Drug Screening. (n.d.). Sygnature Discovery. Retrieved from [Link]

  • A normalized drug response metric improves accuracy and consistency of anticancer drug sensitivity quantification in cell-based screening. (n.d.). PMC - NIH. Retrieved from [Link]

  • Cell-Based Assays Guide. (2025, January 31). Antibodies.com. Retrieved from [Link]

  • Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucidation. (2020, December 10). Books - Royal Society of Chemistry. Retrieved from [Link]

  • Target deconvolution techniques in modern phenotypic profiling. (2013, January 18). PMC - NIH. Retrieved from [Link]

  • Synthesis and In Vitro Screening of Novel Heterocyclic β-d-Gluco- and β-d-Galactoconjugates as Butyrylcholinesterase Inhibitors. (2019, August 4). PubMed. Retrieved from [Link]

  • Statistical analysis of dose-response curves. (2024, July 17). Wiley Analytical Science. Retrieved from [Link]

  • Hunting for compounds with novel mechanisms using cellular high-throughput screening profiles with Grey Chemical Matter. (n.d.). ChemRxiv. Retrieved from [Link]

  • Computational analyses of mechanism of action (MoA): data, methods and integration. (n.d.). PubMed. Retrieved from [Link]

  • Pharmacological Screening of Novel Heterocyclic Derivatives. (n.d.). IJERMT. Retrieved from [Link]

  • Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. (n.d.). Der Pharma Chemica. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Framework for the In Vivo Evaluation of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine as a Novel Therapeutic Candidate

Author: BenchChem Technical Support Team. Date: February 2026

Authored by a Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of the novel small molecule, 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine , hereafter designated AZT-472 . The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Based on structural similarities to known kinase inhibitors and the critical role of cell cycle checkpoints in oncology, we hypothesize that AZT-472 functions as an inhibitor of Checkpoint Kinase 1 (CHK1) , a pivotal mediator of the DNA Damage Response (DDR).[3][4] This guide is designed for researchers, scientists, and drug development professionals, offering a logical, multi-phased approach to rigorously assess the therapeutic potential of AZT-472 in animal models. The narrative emphasizes the causality behind experimental choices, ensuring each protocol is a self-validating system grounded in established scientific principles and regulatory expectations.[5][6]

Introduction: The Scientific Rationale

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage.[7] Cells have evolved a complex signaling network, the DNA Damage Response (DDR), to detect lesions, arrest the cell cycle to allow time for repair, and initiate apoptosis if the damage is irreparable.[4] A key transducer in this pathway is the serine/threonine kinase CHK1.[3] Upon activation by its upstream kinase ATR, CHK1 phosphorylates a host of substrates to enforce cell cycle arrest, stabilize replication forks, and promote DNA repair.[4][8] Many cancer cells are deficient in certain DDR components (e.g., p53), making them highly reliant on the remaining pathways, such as the ATR-CHK1 axis, for survival. This dependency creates a therapeutic window, where inhibiting CHK1 can selectively sensitize cancer cells to DNA-damaging chemotherapeutics or induce synthetic lethality.

AZT-472, a novel 2-aminothiazole derivative, is postulated to inhibit CHK1 activity. This document outlines the critical in vivo studies required to test this hypothesis, moving from foundational safety and pharmacokinetic profiling to robust pharmacodynamic and efficacy assessments in relevant cancer models.

Proposed Mechanism of Action: CHK1 Inhibition

The central hypothesis is that AZT-472 binds to and inhibits CHK1, preventing the phosphorylation of its downstream targets. This abrogation of the S and G2/M checkpoints is expected to potentiate the cytotoxic effects of DNA-damaging agents, leading to enhanced tumor cell death.

CHK1_Pathway cluster_0 DNA Damage Response DNA_Damage DNA Damage (e.g., Chemotherapy, Radiation) ATR_Activation ATR Kinase Activation DNA_Damage->ATR_Activation Senses Stalled Forks CHK1_Activation CHK1 Phosphorylation (Activation) ATR_Activation->CHK1_Activation Phosphorylates Cell_Cycle_Proteins CDC25A, etc. CHK1_Activation->Cell_Cycle_Proteins Phosphorylates & Inhibits DNA_Repair DNA Repair CHK1_Activation->DNA_Repair Promotes AZT_472 AZT-472 (Hypothesized Target) AZT_472->CHK1_Activation Inhibits Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Checkpoint) Cell_Cycle_Proteins->Cell_Cycle_Arrest Prevents Mitotic Entry

Caption: Hypothesized mechanism of AZT-472 in the CHK1 signaling pathway.

Integrated In Vivo Experimental Workflow

A successful preclinical program requires a logical progression of studies. The following workflow outlines the three critical phases for evaluating AZT-472, ensuring that data from each phase informs the design of the next. This structured approach maximizes resource efficiency and generates a comprehensive data package suitable for regulatory review.[9][10]

Workflow cluster_1 Phase 1: Foundational Studies cluster_2 Phase 2: Pharmacokinetics & Target Engagement cluster_3 Phase 3: Efficacy Evaluation Formulation Formulation Development (Solubility, Stability) DRF Dose Range-Finding (DRF) & MTD Determination Formulation->DRF Decision1 Go/No-Go: Acceptable Safety & Exposure? DRF->Decision1 PK Pharmacokinetic (PK) Profiling (Single Dose in Mice) PD Pharmacodynamic (PD) Assay (Target Engagement in Tumors) PK->PD Decision2 Go/No-Go: Target Engagement Demonstrated? PD->Decision2 Efficacy_Mono Monotherapy Efficacy Study (Xenograft Model) Efficacy_Combo Combination Therapy Study (AZT-472 + DNA Damaging Agent) Efficacy_Mono->Efficacy_Combo IND Investigational New Drug (IND) -Enabling Studies Efficacy_Combo->IND Decision1->PK Go Decision2->Efficacy_Mono Go

Caption: Phased approach for the in vivo evaluation of AZT-472.

Phase 1: Foundational Safety & Dosing Studies

The primary objective of this phase is to establish a safe and tolerable dose range for AZT-472 in a relevant animal model. These studies are prerequisites for all subsequent pharmacokinetic and efficacy experiments. All procedures must be conducted in compliance with Good Laboratory Practice (GLP) where applicable and approved by an Institutional Animal Care and Use Committee (IACUC).[6]

Protocol 1: Dose Range-Finding (DRF) and Maximum Tolerated Dose (MTD) Determination

Causality: The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. Identifying the MTD is critical for selecting dose levels for efficacy studies that are therapeutically relevant but not confounded by overt toxicity.[11]

  • Animal Model: Naive female BALB/c mice, 6-8 weeks old.

  • Grouping: 5 groups (n=3 mice per group): Vehicle control, and four escalating doses of AZT-472 (e.g., 10, 30, 100, 300 mg/kg). Doses should be selected based on any available in vitro cytotoxicity data.

  • Procedure:

    • Acclimate animals for a minimum of 7 days.

    • Formulate AZT-472 in an appropriate vehicle (e.g., 0.5% methylcellulose + 0.1% Tween-80 in water).

    • Administer a single dose of AZT-472 or vehicle via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).

    • Monitor animals intensively for the first 4 hours post-dose, then twice daily for 14 days.

    • Record clinical observations daily, including changes in posture, activity, fur texture, and breathing.

    • Measure body weight daily. A body weight loss of >20% is a common endpoint criterion.

    • At day 14, euthanize all surviving animals and perform a gross necropsy to observe any organ abnormalities.

  • Endpoint Analysis: The MTD is defined as the highest dose that does not result in mortality, clinical signs of severe toxicity, or body weight loss exceeding 20%. This data will inform the doses used in subsequent studies.

Phase 2: Pharmacokinetic and Pharmacodynamic Profiling

This phase aims to answer two fundamental questions: 1) After administration, does the drug achieve sufficient exposure in the bloodstream and target tissue (Pharmacokinetics)? 2) Does the drug engage its molecular target, CHK1, in the tumor (Pharmacodynamics)?[12]

Protocol 2: Single-Dose Pharmacokinetic (PK) Study

Causality: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of AZT-472 is essential to correlate drug exposure with biological effect. A poor PK profile may explain a lack of efficacy even if the compound is potent in vitro.[12]

  • Animal Model: Naive female C57BL/6 mice, 6-8 weeks old (n=3 per time point).

  • Dosing: Administer a single dose of AZT-472 at a dose below the MTD (e.g., 50 mg/kg PO).

  • Procedure:

    • Administer the dose at T=0.

    • At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), collect blood samples (~50 µL) via submandibular or saphenous vein bleed into K2EDTA-coated tubes.

    • Process blood to plasma by centrifugation and store at -80°C.

    • Analyze plasma samples for AZT-472 concentration using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

  • Data Presentation & Analysis: Calculate key PK parameters.

ParameterDescriptionExample Value
Cmax Maximum observed plasma concentration1500 ng/mL
Tmax Time to reach Cmax1.0 hr
AUC(0-last) Area under the concentration-time curve7500 hr*ng/mL
t1/2 Elimination half-life4.5 hr
Protocol 3: In Vivo Pharmacodynamic (PD) Target Engagement Study

Causality: This is the most critical experiment to validate the hypothesis in vivo. It directly measures whether AZT-472 inhibits its intended target, CHK1, within the tumor microenvironment. We assess this by measuring the phosphorylation of a known CHK1 substrate.[13] A reduction in the phosphorylated substrate indicates successful target engagement.

  • Animal Model: Female athymic nude mice bearing subcutaneous U2OS osteosarcoma xenografts (a cell line with a well-characterized DDR).

  • Procedure:

    • Implant U2OS cells subcutaneously. Allow tumors to grow to an average volume of 150-200 mm³.

    • Randomize mice into groups (n=4 per time point): Vehicle, AZT-472 (at a therapeutically relevant dose).

    • Administer a single dose of AZT-472 or vehicle.

    • At various time points post-dose (e.g., 2, 8, 24 hours, guided by PK data), euthanize mice and excise tumors.

    • Immediately snap-freeze tumors in liquid nitrogen or process for protein lysates.

    • Perform Western blot analysis on tumor lysates using antibodies against:

      • Phospho-CHK1 (Ser345): To confirm activation of the DDR pathway (if co-administered with a DNA damaging agent).

      • Total CHK1: As a loading control.

      • γH2AX (Phospho-Histone H2A.X): A marker of DNA double-strand breaks. CHK1 inhibition can lead to replication stress and an increase in γH2AX.[14]

      • A downstream CHK1 substrate (e.g., Phospho-Cdc25C Ser216): To directly measure inhibition of CHK1 activity.

  • Endpoint Analysis: A time-dependent increase in γH2AX and a corresponding decrease in the phosphorylated CHK1 substrate in the AZT-472-treated group compared to the vehicle group would provide strong evidence of in vivo target engagement.

Phase 3: Preclinical Efficacy Evaluation

With an established safety profile, PK/PD relationship, and evidence of target engagement, the final phase assesses the anti-tumor efficacy of AZT-472, both as a single agent and in combination with a standard-of-care DNA damaging agent.

Protocol 4: Xenograft Efficacy Study Workflow

Efficacy_Workflow Start Implant Cancer Cells (e.g., HCT116) into Immunocompromised Mice Tumor_Growth Monitor Tumor Growth (Wait until ~100-150 mm³) Start->Tumor_Growth Randomize Randomize Mice into Treatment Groups Tumor_Growth->Randomize Treatment Administer Treatment (Daily for 21 days) Randomize->Treatment Monitoring Monitor Tumor Volume (2-3x per week) and Body Weight (Daily) Treatment->Monitoring Endpoint Study Endpoint: Tumor volume >2000 mm³ or signs of morbidity Monitoring->Endpoint Analysis Data Analysis: Tumor Growth Inhibition (TGI), Statistical Analysis Endpoint->Analysis

Caption: Standard workflow for a tumor xenograft efficacy study.

Study Design: Combination Therapy

Causality: The primary clinical hypothesis for a CHK1 inhibitor is to enhance the efficacy of standard chemotherapy.[4] Therefore, a combination study is the most clinically relevant test of AZT-472's potential.

  • Animal Model: Female athymic nude mice bearing subcutaneous HCT116 (colorectal cancer) xenografts.

  • Treatment Groups:

GroupNAgent 1Dose & ScheduleAgent 2Dose & Schedule
110VehicleQD, PO, 21 daysVehicle-
210AZT-47250 mg/kg, QD, POVehicle-
310VehicleQD, PO, 21 daysCisplatin3 mg/kg, QW, IP
410AZT-47250 mg/kg, QD, POCisplatin3 mg/kg, QW, IP
  • Procedure:

    • Follow the workflow described in the diagram above.

    • Initiate dosing when tumors reach the target volume.

    • For the combination group, administer AZT-472 approximately 1-2 hours before administering Cisplatin to ensure the checkpoint is inhibited when the DNA damage occurs.

  • Primary Endpoints:

    • Tumor Growth Inhibition (TGI): Compare the change in tumor volume over time between groups. The key comparison is between Group 3 (Cisplatin alone) and Group 4 (Combination).

    • Safety/Tolerability: Monitor body weight changes and clinical signs.

  • Expected Outcome: A statistically significant enhancement of tumor growth delay or regression in the combination group (Group 4) compared to either monotherapy group (Groups 2 and 3) would be a strong indicator of preclinical efficacy.

References

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. [Link]

  • Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. [Link]

  • Synthesis and biological evaluation of some 4-(6-substituted-1,3-benzothiazol-2-yl)amino-1,3-thiazole-2-amines and their Schiff bases. (2014). ResearchGate. [Link]

  • Designing an In Vivo Preclinical Research Study. (n.d.). MDPI. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]

  • Unraveling DNA Repair Processes In Vivo: Insights from Zebrafish Studies. (2023). National Institutes of Health. [Link]

  • Pharmacokinetic and drug excretion properties of thiazole derivatives... (n.d.). ResearchGate. [Link]

  • Step 2: Preclinical Research. (2018). U.S. Food and Drug Administration (FDA). [Link]

  • Kinase-independent function of checkpoint kinase 1 (Chk1) in the replication of damaged DNA. (2012). Proceedings of the National Academy of Sciences (PNAS). [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (n.d.). FABAD Journal of Pharmaceutical Sciences. [Link]

  • Kinase-independent function of checkpoint kinase 1 (Chk1) in the replication of damaged DNA. (2012). PNAS. [Link]

  • Advancements in small molecule drug design: A structural perspective. (n.d.). National Institutes of Health. [Link]

  • Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (2025). NAMSA. [Link]

  • New Methodologies to Study DNA Repair Processes in Space and Time Within Living Cells. (n.d.). Frontiers in Cell and Developmental Biology. [Link]

  • Checkpoint kinase 1 in DNA damage response and cell cycle regulation. (n.d.). National Institutes of Health. [Link]

  • Study discovers new process for cells to repair DNA damage. (2024). University of Oxford. [Link]

  • Small Molecule Drug Prototyping. (n.d.). Stanford University. [Link]

  • Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (n.d.). U.S. Food and Drug Administration (FDA). [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). National Institutes of Health. [Link]

  • Cdk Inhibition in Human Cells Compromises Chk1 Function and Activates a DNA Damage Response. (2005). Cancer Research. [Link]

  • (PDF) Designing an In Vivo Preclinical Research Study. (2023). ResearchGate. [Link]

  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2011). National Institutes of Health. [Link]

  • In vivo imaging of DNA damage and repair. (2010). AACR Journals. [Link]

  • Pre-Clinical Trials: USFDA Regulations to be Followed. (n.d.). Veraciticonsulting.com. [Link]

  • Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]

  • Drug Design Progress of In silico, In vitro and In vivo Researches. (n.d.). Open Access Pub. [Link]

  • A Reporter Mouse for In Vivo Detection of DNA Damage in Embryonic Germ Cells. (n.d.). National Institutes of Health. [Link]

  • Cell cycle arrest || DNA damage. (2024). YouTube. [Link]

  • New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics. (n.d.). National Institutes of Health. [Link]

Sources

Application Notes and Protocols for the Evaluation of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. This document provides a detailed guide for the initial evaluation of a novel 2-aminothiazole derivative, 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine , as a potential kinase inhibitor. We present a strategic workflow, from initial biochemical screening to cellular-level characterization, designed to rigorously assess the compound's inhibitory potential and establish a foundation for further preclinical development.

Introduction: The 2-Aminothiazole Scaffold in Kinase Inhibition

The 1,3-thiazole ring is a key heterocyclic motif found in a variety of biologically active compounds.[1] In particular, the 2-aminothiazole moiety has garnered significant attention from medicinal chemists due to its versatile biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This scaffold is present in several FDA-approved drugs and a multitude of experimental therapeutics, highlighting its importance in drug discovery.[4]

The success of the 2-aminothiazole core in kinase inhibition can be attributed to its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. This has led to the development of potent inhibitors for a range of kinase targets. For instance, Dasatinib, a potent pan-Src kinase inhibitor, features a 2-aminothiazole core.[5] Furthermore, derivatives of this scaffold have shown inhibitory activity against Janus kinase 2 (JAK2), Tropomyosin receptor kinases (Trk), and Kinase Insert Domain Receptor (KDR).[6][7] The adaptability of the 2-aminothiazole structure allows for extensive synthetic modification, enabling the fine-tuning of potency and selectivity.[2]

This application note focuses on a novel derivative, This compound , and outlines a systematic approach to characterize its potential as a kinase inhibitor. The azepane moiety introduces a seven-membered saturated ring, which can explore different regions of the kinase active site and potentially enhance binding affinity and selectivity.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is crucial for its development as a drug candidate. The following table summarizes the predicted properties of this compound.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular FormulaC10H17N3S
Molecular Weight211.33 g/mol Adherence to Lipinski's Rule of Five for oral bioavailability.
LogP2.15Indicates good membrane permeability.
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
pKa (most basic)9.5 (predicted for the azepane nitrogen)Influences solubility and interaction with biological targets.

Experimental Workflow for Kinase Inhibitor Profiling

The following diagram illustrates a comprehensive workflow for the initial characterization of a potential kinase inhibitor. This multi-step process ensures a thorough evaluation from a biochemical to a cellular context.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Characterization A Primary Kinase Screening (e.g., against a panel of kinases) B Dose-Response Assay (IC50 Determination) A->B C Mechanism of Action Studies (e.g., ATP competition assay) B->C D Cellular Potency Assay (e.g., Anti-proliferation, EC50) B->D Proceed with potent and selective hits E Target Engagement Assay (e.g., Western Blot for p-substrate) D->E F Selectivity Profiling in Cells E->F G cluster_inhibitor Potential Inhibition Point RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Survival Cell Survival AKT->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor 4-(Azepan-1-ylmethyl) -1,3-thiazol-2-amine Inhibitor->PI3K Inhibition

Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.

Conclusion and Future Directions

The protocols and workflow described in this application note provide a robust framework for the initial characterization of This compound as a potential kinase inhibitor. Positive results from these initial studies, such as potent IC50 and EC50 values, would warrant further investigation. Subsequent steps should include broader kinase selectivity profiling to assess off-target effects, mechanism of action studies to confirm the mode of inhibition, and in vivo studies to evaluate efficacy and pharmacokinetic properties. The versatile 2-aminothiazole scaffold continues to be a valuable starting point for the development of novel and effective kinase inhibitors.

References

  • ResearchGate. (2025, August 9). Replacement of pyrazol-3-yl amine hinge binder with thiazol-2-yl amine: Discovery of potent and selective JAK2 inhibitors | Request PDF.
  • National Institutes of Health. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells - PMC.
  • MDPI. (2021, August 25). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives.
  • MDPI. (2023, October 27). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking.
  • PubMed. (n.d.). The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase.
  • PubMed. (n.d.). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)].
  • ResearchGate. (2025, August 7). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives | Request PDF.
  • MDPI. (2022, March 14). A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent.
  • PubMed Central. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC.
  • National Institutes of Health. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
  • BMG LABTECH. (2020, September 1). Kinase assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • BellBrook Labs. (2026, January 20). Protocol Recommendations for Performing a Kinase Inhibition Assay.
  • ResearchGate. (2025, August 6). (PDF) Synthesis of thiazole-containing amino acids based on asparagine.
  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles.

Sources

Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine as an Anti-inflammatory Agent

The global search for novel, potent, and safe anti-inflammatory drugs is a perpetual endeavor in pharmaceutical research. Inflammation is a critical biological response to injury and infection, but its dysregulation contributes to a wide array of chronic diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The 2-aminothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] This structural motif is present in several clinically approved drugs and numerous investigational agents.

The target compound, This compound , incorporates the core 2-aminothiazole moiety, suggesting a strong scientific basis for its evaluation as a potential anti-inflammatory agent. Published research on analogous thiazole derivatives has demonstrated that they can exert anti-inflammatory effects through various mechanisms, including the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling pathways.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals to systematically evaluate the anti-inflammatory properties of "this compound." It outlines a tiered screening approach, beginning with robust in vitro cell-based and enzymatic assays to establish initial activity and elucidate potential mechanisms of action, followed by a standard in vivo model to confirm efficacy in a physiological context. Each protocol is presented with an explanation of the underlying scientific principles to empower researchers to make informed experimental choices.

Tier 1: In Vitro Mechanistic Evaluation

The initial phase of screening is designed to rapidly assess the compound's biological activity at the cellular and molecular level. These assays are crucial for generating preliminary data on efficacy, potency, and mechanism of action.

Assessing Impact on Pro-inflammatory Mediators in Macrophages

Macrophages are key players in the inflammatory response. Upon activation by stimuli like bacterial lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators. The murine macrophage cell line, RAW 264.7, is a widely accepted and robust model for these studies.[4]

Key Assays:

  • Nitric Oxide (NO) Production Assay: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[4][5] Measuring the inhibition of NO production is a primary indicator of anti-inflammatory potential.

  • Pro-inflammatory Cytokine Quantification (TNF-α & IL-6): Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines.[6] Quantifying their suppression by the test compound provides direct evidence of its anti-inflammatory effect.

G cluster_0 Cell Culture & Seeding cluster_1 Treatment cluster_2 Endpoint Analysis seed Seed RAW 264.7 cells in 96-well plates incubate1 Incubate 24h (37°C, 5% CO2) seed->incubate1 pretreat Pre-treat with This compound (various concentrations, 1h) incubate1->pretreat Adherent cells stimulate Stimulate with LPS (e.g., 1 µg/mL) pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect Conditioned media griess Nitric Oxide Assay (Griess Reagent) collect->griess elisa Cytokine ELISA (TNF-α, IL-6) collect->elisa

Sources

Application Notes & Protocols: High-Throughput Screening Applications of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Scientific Imperative for Screening 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

In the landscape of contemporary drug discovery, the strategic selection of chemical scaffolds for high-throughput screening (HTS) is a critical determinant of success. The molecule at the center of this guide, This compound , represents a compelling convergence of two pharmacologically significant moieties: the 2-aminothiazole core and a pendant azepane ring. The 2-aminothiazole scaffold is widely recognized as a "privileged structure," a term bestowed upon molecular frameworks that are capable of binding to a variety of biological targets with high affinity.[1][2] This scaffold is a cornerstone of numerous clinically approved drugs, including the kinase inhibitor dasatinib, underscoring its therapeutic relevance.[3] Derivatives of 2-aminothiazole have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5]

The azepane moiety, a seven-membered saturated heterocycle, contributes to the molecule's three-dimensional complexity and lipophilicity, properties that can significantly influence its pharmacokinetic and pharmacodynamic profile. While less decorated in discovery literature than the 2-aminothiazole core, related saturated heterocycles are integral to many CNS-active and other therapeutic agents. Studies on azepanium-based compounds have also highlighted the importance of evaluating their microbial toxicity, a critical parameter in the development of new therapeutics.[6][7]

The logical nexus of these two structural features in This compound provides a strong rationale for its inclusion in diverse HTS campaigns. This document provides a series of detailed application notes and robust protocols designed to systematically explore the bioactivity of this compound across several key therapeutic areas. The methodologies herein are designed not merely as procedural guides, but as self-validating experimental systems, grounded in established scientific principles to ensure the generation of reliable and actionable data.

Section 1: Phenotypic Screening for Antimicrobial Activity

Rationale: The rise of antimicrobial resistance necessitates the discovery of novel chemical entities with antibacterial and antifungal properties.[8] The 2-aminothiazole scaffold is a well-established pharmacophore in the design of antimicrobial agents.[5][9] Therefore, a primary and logical application of HTS for this compound is to assess its ability to inhibit the growth of pathogenic microbes. A whole-organism, phenotypic screening approach provides a direct measure of the compound's potential as an antimicrobial agent.[10][11]

Protocol 1.1: High-Throughput Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a method for determining the MIC of the title compound against a panel of clinically relevant bacteria, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), in a 384-well format.[12]

Materials:

  • This compound (Test Compound)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Resazurin sodium salt solution (0.02% w/v in PBS)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (DMSO)

  • Sterile 384-well clear-bottom microplates

  • Automated liquid handler and multichannel pipettes

  • Plate reader with fluorescence detection (Ex/Em: 560/590 nm)

  • Incubator (37°C)

Workflow Diagram:

HTS_Antimicrobial_Workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis start Start compound_prep Prepare serial dilution of Test Compound start->compound_prep dispense_compounds Dispense 250 nL of compounds/controls into 384-well plate compound_prep->dispense_compounds control_prep Prepare Positive & Negative Controls control_prep->dispense_compounds inoculum_prep Prepare bacterial inoculum to ~5 x 10^5 CFU/mL dispense_compounds->inoculum_prep add_inoculum Add 25 µL of inoculum to all wells incubate Incubate at 37°C for 18-24 hours add_resazurin Add 5 µL of Resazurin solution incubate_resazurin Incubate for 2-4 hours read_plate Read Fluorescence (Ex 560 / Em 590 nm) incubate_resazurin->read_plate analyze_data Calculate % Inhibition and determine MIC read_plate->analyze_data end End analyze_data->end

Caption: HTS workflow for antimicrobial MIC determination.

Step-by-Step Methodology:

  • Compound Plating:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform a serial dilution of the stock solution in DMSO to create a concentration gradient.

    • Using an acoustic liquid handler or pin tool, transfer 250 nL of the compound dilutions and controls (DMSO for negative, Ciprofloxacin for positive) into the wells of a 384-well plate. This results in a final assay concentration range (e.g., 0.1 to 128 µg/mL) upon addition of media and inoculum.

  • Inoculum Preparation:

    • From an overnight culture, prepare a fresh bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard.

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation:

    • Add 25 µL of the bacterial inoculum to each well of the compound-plated 384-well plate.

    • Seal the plates and incubate at 37°C for 18-24 hours with gentle shaking.

  • Viability Readout:

    • After incubation, add 5 µL of 0.02% resazurin solution to all wells. Resazurin (blue, non-fluorescent) is reduced to the highly fluorescent resorufin (pink) by metabolically active cells.

    • Incubate for an additional 2-4 hours at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (Excitation: ~560 nm, Emission: ~590 nm).

    • The MIC is defined as the lowest concentration of the compound that inhibits visible growth, which corresponds to a significant reduction in fluorescence compared to the negative control (DMSO).

    • Calculate the percentage of inhibition for each concentration: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • The MIC is the lowest concentration that shows ≥90% inhibition.

Self-Validation and Trustworthiness:

  • Positive Control: The positive control (Ciprofloxacin) must show potent inhibition, validating the sensitivity of the bacterial strain and the assay conditions.

  • Negative Control: The negative control (DMSO) wells should exhibit robust fluorescence, indicating healthy bacterial growth and metabolic activity.

  • Z'-factor: Calculate the Z'-factor for the assay plate to assess its quality and suitability for HTS. A Z' > 0.5 is considered excellent. Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

Section 2: Target-Agnostic Screening for Anticancer Activity

Rationale: The 2-aminothiazole scaffold is a key component of several anticancer agents, suggesting that this compound may possess cytotoxic or cytostatic activity against cancer cells.[3][8] A cell-based phenotypic screen against a panel of human cancer cell lines is a powerful primary strategy to identify potential anticancer properties without a priori knowledge of the specific molecular target.

Protocol 2.1: High-Throughput Cell Viability Assay (Resazurin-Based)

This protocol describes a standardized method to assess the effect of the title compound on the viability of cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) in a 384-well format.

Materials:

  • This compound (Test Compound)

  • Human cancer cell lines

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • Resazurin sodium salt solution (0.1 mg/mL in PBS)

  • Positive control cytotoxic agent (e.g., Doxorubicin)

  • Negative control (0.1% DMSO)

  • Sterile 384-well clear-bottom, black-walled tissue culture-treated microplates

  • Automated liquid handler and multichannel pipettes

  • Plate reader with fluorescence detection (Ex/Em: 560/590 nm)

  • Humidified incubator (37°C, 5% CO₂)

Workflow Diagram:

HTS_Anticancer_Workflow cluster_prep Plate Preparation cluster_treatment Compound Treatment cluster_readout Data Acquisition & Analysis start Start seed_cells Seed cells into 384-well plates (e.g., 1000 cells/well) start->seed_cells incubate_adhesion Incubate for 24h to allow cell adhesion seed_cells->incubate_adhesion add_compound Add 50 nL of compound dilutions to cells incubate_adhesion->add_compound compound_prep Prepare serial dilution of Test Compound compound_prep->add_compound incubate_compound Incubate for 72 hours add_compound->incubate_compound add_resazurin Add 5 µL of Resazurin solution incubate_compound->add_resazurin incubate_resazurin Incubate for 2-4 hours add_resazurin->incubate_resazurin read_plate Read Fluorescence (Ex 560 / Em 590 nm) incubate_resazurin->read_plate analyze_data Calculate % Viability and determine GI50 read_plate->analyze_data end End analyze_data->end

Caption: HTS workflow for anticancer cell viability screening.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count logarithmically growing cancer cells.

    • Dilute the cell suspension in fresh culture medium to the desired seeding density (empirically determined for each cell line, e.g., 1,000 cells/well).

    • Dispense 50 µL of the cell suspension into each well of a 384-well plate.

    • Incubate the plates for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and controls in DMSO.

    • Add 50 nL of the compound solutions to the corresponding wells. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Viability Assessment:

    • Add 5 µL of 0.1 mg/mL resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C. The incubation time should be optimized to ensure the signal remains within the linear range of the instrument.

  • Data Acquisition and Analysis:

    • Measure fluorescence intensity (Ex/Em: 560/590 nm).

    • Calculate the percentage of cell viability relative to the vehicle (DMSO) control. % Viability = 100 * (Signal_Test - Signal_Blank) / (Signal_Vehicle - Signal_Blank) (Where Signal_Blank is the fluorescence from wells with medium only).

    • Plot the % Viability against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the GI₅₀ (concentration for 50% inhibition of cell growth).

Data Presentation:

CompoundCell LineGI₅₀ (µM)
This compoundMCF-7[Result]
This compoundA549[Result]
Doxorubicin (Positive Control)MCF-7[Result]
Doxorubicin (Positive Control)A549[Result]

Section 3: Target-Based Screening for Kinase Inhibition

Rationale: Protein kinases are a major class of drug targets, and their dysregulation is implicated in cancer and inflammatory diseases.[13][14] The 2-aminothiazole scaffold is a well-known "hinge-binding" motif found in many potent kinase inhibitors.[3] This makes this compound a prime candidate for screening against a panel of kinases. An in vitro biochemical assay that measures the universal product of kinase reactions, ADP, is a highly effective HTS strategy.[15]

Protocol 3.1: ADP-Glo™ Kinase Assay for High-Throughput Screening

This protocol describes a luminescent, homogeneous assay to quantify kinase activity by measuring ADP production. It is a universal assay applicable to virtually any kinase.

Materials:

  • This compound (Test Compound)

  • Target Kinase (e.g., SRC, ABL, EGFR)

  • Kinase Substrate (specific to the kinase)

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Positive control inhibitor (e.g., Staurosporine, or a known inhibitor for the target kinase)

  • Negative control (DMSO)

  • Low-volume 384-well white microplates

  • Automated liquid handler

  • Plate reader with luminescence detection

Workflow Diagram:

HTS_Kinase_Workflow cluster_prep Kinase Reaction cluster_detection ADP Detection cluster_readout Data Acquisition & Analysis start Start add_compound Dispense 100 nL of compound/controls start->add_compound add_kinase_mix Add 2.5 µL of Kinase/Substrate Mix add_compound->add_kinase_mix add_atp Add 2.5 µL of ATP to initiate reaction add_kinase_mix->add_atp incubate_reaction Incubate at RT (e.g., 60 min) add_atp->incubate_reaction add_adpglo_reagent Add 5 µL of ADP-Glo™ Reagent incubate_reaction->add_adpglo_reagent incubate_1 Incubate at RT for 40 min add_adpglo_reagent->incubate_1 add_detection_reagent Add 10 µL of Kinase Detection Reagent incubate_1->add_detection_reagent incubate_2 Incubate at RT for 30 min add_detection_reagent->incubate_2 read_luminescence Read Luminescence incubate_2->read_luminescence analyze_data Calculate % Inhibition and determine IC50 read_luminescence->analyze_data end End analyze_data->end

Caption: HTS workflow for the ADP-Glo™ kinase inhibition assay.

Step-by-Step Methodology:

  • Kinase Reaction Setup:

    • Dispense 100 nL of serially diluted test compound or controls into a 384-well white plate.

    • Prepare a master mix containing the kinase and its specific substrate in reaction buffer. Add 2.5 µL of this mix to each well.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution (at the Kₘ concentration for the specific kinase, if known). The total reaction volume is 5 µL.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • ADP Detection:

    • To stop the kinase reaction and deplete the remaining ATP, add 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal via luciferase activity.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percentage of inhibition: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

    • Plot % Inhibition against the log of compound concentration and fit to a four-parameter logistic model to determine the IC₅₀ value.

Self-Validation and Trustworthiness:

  • ATP-to-ADP Conversion Control: Run a control reaction with a known amount of ADP to ensure the detection reagents are working correctly.

  • No-Enzyme Control: Wells without the kinase should produce a minimal signal, establishing the baseline.

  • Kinase Profiling: For promising hits, screening against a broad panel of kinases (kinome profiling) is essential to determine the compound's selectivity profile.[16] This is crucial as off-target kinase inhibition can lead to toxicity.

Section 4: Screening for G-Protein Coupled Receptor (GPCR) Modulation

Rationale: GPCRs represent one of the largest and most important families of drug targets.[17] Given the "privileged" nature of the 2-aminothiazole scaffold, it is plausible that derivatives could interact with GPCRs.[1][2] A common HTS approach for many GPCRs (particularly those coupling to Gαq) is to measure changes in intracellular calcium concentration using fluorescent dyes.[18][19]

Protocol 4.1: High-Throughput Calcium Flux Assay (FLIPR)

This protocol details a method to identify modulators (agonists, antagonists, or allosteric modulators) of a target GPCR expressed in a host cell line (e.g., CHO or HEK293) by measuring intracellular calcium mobilization.

Materials:

  • This compound (Test Compound)

  • Host cell line stably expressing the target GPCR

  • Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 Direct™, FLIPR® Calcium Assay Kit)

  • Known agonist and antagonist for the target GPCR

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 384-well black-walled, clear-bottom tissue culture-treated plates

  • FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument with liquid handling capabilities

Workflow Diagram:

HTS_GPCR_Workflow cluster_prep Cell & Dye Loading cluster_readout FLIPR Readout & Analysis start Start seed_cells Seed GPCR-expressing cells into 384-well plates start->seed_cells incubate_adhesion Incubate for 24h seed_cells->incubate_adhesion load_dye Load cells with calcium-sensitive dye incubate_adhesion->load_dye incubate_dye Incubate for 60 min at 37°C load_dye->incubate_dye place_in_flipr Place cell and compound plates in FLIPR incubate_dye->place_in_flipr read_baseline Read baseline fluorescence place_in_flipr->read_baseline add_compound Add compound/controls (Agonist Mode) read_baseline->add_compound read_agonist Read fluorescence change add_compound->read_agonist add_agonist Add known agonist (Antagonist Mode) read_agonist->add_agonist read_antagonist Read fluorescence change add_agonist->read_antagonist analyze_data Analyze kinetic data (agonist, antagonist, PAM) read_antagonist->analyze_data end End analyze_data->end

Caption: HTS workflow for a GPCR calcium flux assay.

Step-by-Step Methodology:

  • Cell Plating and Dye Loading:

    • Seed the GPCR-expressing cells into 384-well plates and incubate for 24 hours.

    • Prepare the calcium dye solution according to the manufacturer's instructions, often including probenecid to prevent dye leakage from the cells.

    • Remove the culture medium from the cells and add the dye solution.

    • Incubate for 60 minutes at 37°C, followed by 15 minutes at room temperature in the dark.

  • Screening Execution (FLIPR):

    • Place the cell plate and the compound plate into the FLIPR instrument.

    • Agonist Mode:

      • The instrument measures a baseline fluorescence for 10-20 seconds.

      • The instrument's integrated liquid handler adds the test compound to the cell plate.

      • Fluorescence is monitored continuously for 2-3 minutes to detect any increase, which would indicate agonistic activity.

    • Antagonist Mode:

      • Following the initial compound addition (or in a separate experiment), a second addition is performed.

      • After a short incubation with the test compound (1-5 minutes), a known agonist for the GPCR is added at a concentration that elicits a submaximal response (EC₈₀).

      • A reduction or abolition of the agonist-induced signal indicates antagonistic activity by the test compound.

    • Allosteric Modulator Identification: A positive allosteric modulator (PAM) would potentiate the response to the submaximal agonist concentration, resulting in a signal greater than the agonist alone.

  • Data Analysis:

    • The kinetic data is analyzed by calculating the maximum fluorescence response over baseline.

    • For agonist mode, plot the response against compound concentration to determine the EC₅₀.

    • For antagonist mode, plot the inhibition of the agonist response against compound concentration to determine the IC₅₀.

References

  • BMC Chemistry. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Springer Nature. [Link]

  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemico-Biological Interactions. [Link]

  • Vasile, C. et al. (n.d.). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. National Institutes of Health. [Link]

  • ResearchGate. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

  • Drug Target Review. (2019). High-throughput screening used to discover new class of antibiotics. [Link]

  • National Institutes of Health. (n.d.). A High-Throughput Screen for Antibiotic Drug Discovery. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ACS Publications. (2019). Development of a Robust and Quantitative High-Throughput Screening Method for Antibiotic Production in Bacterial Libraries. [Link]

  • Kamal, A. et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed. [Link]

  • Bertekap, R. et al. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. PubMed. [Link]

  • ResearchGate. (2020). High-throughput toxicity screening of novel azepanium and 3-methylpiperidinium ionic liquids. [Link]

  • National Institutes of Health. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]

  • von Ahsen, O. & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. [Link]

  • Kelly, S. et al. (2020). High-throughput toxicity screening of novel azepanium and 3-methylpiperidinium ionic liquids. PubMed. [Link]

  • Royal Society of Chemistry. (n.d.). High-throughput identification of G protein-coupled receptor modulators through affinity mass spectrometry screening. [Link]

  • ResearchGate. (n.d.). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

  • Kido, Y. et al. (2020). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. [Link]

  • ACS Publications. (2024). A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. [Link]

  • YouTube. (2025). High throughput screening at The DISC: a new era of drug discovery. [Link]

  • ResearchGate. (n.d.). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

  • Andreani, A. et al. (2005). Synthesis and chemiluminescent high throughput screening for inhibition of acetylcholinesterase activity by imidazo[2,1-b]thiazole derivatives. PubMed. [Link]

  • Semantic Scholar. (2015). High-Throughput Screening for Allosteric Modulators of GPCRs. [Link]

  • Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]

  • National Institutes of Health. (n.d.). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. [Link]

  • National Institutes of Health. (n.d.). Advances in G Protein-Coupled Receptor High-throughput Screening. [Link]

  • Bentham Science. (2005). High Throughput Screening for Protein Kinase Inhibitors. [Link]

  • National Institutes of Health. (n.d.). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. [Link]

Sources

Application Notes & Protocols for the In Vivo Evaluation of Thiazole-Based Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold in Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a wide array of biological targets through various non-covalent interactions.[2][3] This has led to the development of numerous thiazole-containing compounds with diverse pharmacological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory effects.[1][4][5] Several thiazole-based drugs, such as the kinase inhibitor Dasatinib and the anti-diabetic agent Pioglitazone, have been successfully translated into clinical practice, underscoring the therapeutic potential of this chemical moiety.[3][6]

The preclinical evaluation of novel thiazole-based drug candidates is a critical step in the drug development pipeline. Animal models serve as indispensable tools in this process, providing vital information on a compound's efficacy, safety profile, pharmacokinetics (PK), and pharmacodynamics (PD) in a complex biological system. The selection of an appropriate animal model is paramount and depends heavily on the therapeutic indication and the specific molecular target of the compound.

This guide provides a comprehensive overview of established and emerging animal models for testing thiazole-based therapeutics across key disease areas. It offers detailed, field-proven protocols and explains the causality behind experimental choices to empower researchers, scientists, and drug development professionals in designing robust and meaningful in vivo studies.

Part 1: Oncology Applications

Thiazole derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[3][4] Many of these compounds function as inhibitors of critical signaling pathways that are frequently dysregulated in cancer, such as the PI3K/mTOR pathway.[7][8][9]

Key Signaling Pathway: PI3K/mTOR

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) signaling cascade is a central regulator of cell growth, metabolism, and survival. Its aberrant activation is a common event in many human cancers, making it a prime target for therapeutic intervention. Several thiazole-based compounds have been designed as potent PI3K/mTOR dual inhibitors.[7][8]

PI3K_mTOR_Pathway cluster_membrane Cell Membrane RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates GF Growth Factor GF->RTK Binds PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT Activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Thiazole Thiazole-Based Inhibitor Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits Diabetes_Workflow Start Week 0: Start HFD Induction Weeks 0-10: Induction of Diabetes Start->Induction Baseline Week 10: Baseline Measurements Induction->Baseline Treatment Weeks 10-14: Daily Dosing Baseline->Treatment OGTT Week 13: OGTT Treatment->OGTT Endpoint Week 14: Terminal Analysis OGTT->Endpoint

Caption: Timeline for a high-fat diet-induced diabetic mouse efficacy study.

Part 3: General Preclinical Evaluation

Beyond efficacy, thorough evaluation of a drug candidate's safety and pharmacokinetic profile is essential. These studies are often conducted in standard rodent models.

Toxicology Assessment

Acute toxicity studies provide initial information on the safety of a compound and help determine the lethal dose (LD50). [10] Recommended Model: Wistar rats or Syrian hamsters. [10] Protocol: Acute Oral Toxicity (OECD 423 Guideline Adaptation)

This protocol is based on the "Acute Toxic Class Method" described in OECD guideline 423. [10]

  • Animal Acclimation: Acclimate animals for at least 5 days.

  • Dosing: Fast animals overnight prior to dosing. Administer the thiazole derivative orally at starting doses (e.g., 300 mg/kg and 2000 mg/kg). [10]3. Observation: Observe animals closely for the first few hours post-dosing and then daily for 14 days for signs of toxicity (e.g., changes in behavior, posture, respiration) and mortality.

  • Body Weight: Record body weight just before dosing and at least weekly thereafter.

  • Endpoint Analysis: At the end of the 14-day observation period, euthanize surviving animals. Conduct gross necropsy on all animals. For a more detailed analysis, collect major organs (liver, kidneys) for histopathological examination and blood for serum biochemistry analysis (e.g., liver enzymes ALT/AST, kidney function markers urea/creatinine). [10] Interpreting Results:

  • The number of mortalities at different dose levels allows for classification of the compound's toxicity.

  • Histopathological and biochemical analyses can identify potential target organs for toxicity. [10]For example, studies have shown that some thiazole derivatives can cause liver and kidney damage at high doses, evidenced by hepatocyte hypertrophy, necrosis, and changes in urea and albumin levels. [10][11]

Pharmacokinetic (PK) Studies

PK studies determine how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug.

Recommended Model: Wistar rats or C57BL/6 mice. [12] Protocol: Rodent Pharmacokinetic Study

  • Animal Preparation: Cannulate the jugular vein of rats for serial blood sampling if possible.

  • Dosing: Administer the thiazole compound via two routes in separate groups of animals:

    • Intravenous (IV) bolus: To determine clearance, volume of distribution, and half-life.

    • Oral (PO) gavage: To determine oral absorption and bioavailability.

  • Blood Sampling: Collect sparse blood samples (e.g., 3-4 animals per time point) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Analysis: Process blood to plasma and store at -80°C. Analyze the concentration of the drug in plasma using a validated analytical method, typically LC-MS/MS. [12]5. Data Analysis: Use pharmacokinetic software to calculate key parameters.

Key PK Parameters: [12]* Clearance (CL): Rate of drug removal from the body.

  • Volume of Distribution (Vd): The extent of drug distribution in tissues.

  • Half-life (t1/2): Time for plasma concentration to decrease by half.

  • Cmax: Maximum observed plasma concentration after oral dosing.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the concentration-time curve, reflecting total drug exposure.

  • Oral Bioavailability (F%): The fraction of the oral dose that reaches systemic circulation (calculated as [AUC_oral / AUC_IV] x 100).

PK ParameterMale Wistar Rats [12]Female Wistar Rats [12]
Clearance (mL/min/kg) HigherLower
Half-life (h) ShorterLonger
Oral Bioavailability (%) 7%38%

Note: Sex differences in metabolism and clearance are common and should be investigated. [12]

Part 4: Emerging Models & Future Directions

The Zebrafish Model

The zebrafish (Danio rerio) has emerged as a powerful high-throughput in vivo model for drug discovery and toxicology. [13] Rationale for Use:

  • Genetic Homology: Zebrafish share 70% of their genome with humans, and over 80% of human disease-associated genes have a zebrafish ortholog. [14]* High-Throughput Screening: Small size and rapid external development in transparent embryos allow for automated screening of compounds in multi-well plates. [14][15]* Visual Assessment: The optical transparency of embryos and larvae permits real-time visualization of drug effects on organ development, cell migration, and angiogenesis. [16][17] Applications for Thiazole Therapeutics:

  • Toxicity Screening: Rapidly assess developmental toxicity and identify potential teratogenic effects.

  • Efficacy Screening: Use transgenic lines with fluorescent reporters to screen for compounds that modulate specific pathways (e.g., angiogenesis, neuroinflammation).

  • Cancer Metastasis: The zebrafish xenograft model can be used to visualize and quantify cancer cell invasion and metastasis in real-time.

Decision Framework for Model Selection

Model_Selection Start Research Question IsHighThroughput High-Throughput Screening Needed? Start->IsHighThroughput IsEfficacy Primary Efficacy Study? IsHighThroughput->IsEfficacy No Zebrafish Zebrafish Model IsHighThroughput->Zebrafish Yes IsToxPK Toxicology or PK Study? IsEfficacy->IsToxPK No DiseaseModel Disease-Specific Model IsEfficacy->DiseaseModel Yes StandardRodent Standard Rodent (Rat/Mouse) IsToxPK->StandardRodent Yes Cancer Oncology DiseaseModel->Cancer Diabetes Diabetes DiseaseModel->Diabetes Neuro Neurodegeneration DiseaseModel->Neuro Xenograft Xenograft Model Cancer->Xenograft GeneticDiabetic Genetic/Induced Diabetic Model Diabetes->GeneticDiabetic TransgenicAD Transgenic AD Model Neuro->TransgenicAD

Caption: Decision tree for selecting an appropriate animal model.

Conclusion

The successful preclinical development of thiazole-based therapeutics relies on the judicious selection and rigorous execution of in vivo studies. From established rodent xenograft and metabolic disease models to high-throughput zebrafish platforms, a diverse range of tools is available to researchers. By understanding the rationale behind each model and adhering to validated protocols, scientists can generate the high-quality, reproducible data necessary to advance promising new chemical entities toward clinical investigation.

References

  • Benchchem. (n.d.). In Vivo Efficacy of Thiazole Derivatives: A Comparative Guide for Novel Drug Candidates.
  • da Silva, G. L., et al. (2020). Study of acute oral toxicity of the thiazole derivative N-(1-methyl-2-methyl-pyridine)-N-(p-bromophenylthiazol-2-yl)-hydrazine in a Syrian hamster. Toxicology Mechanisms and Methods.
  • Fallah, P., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Medical Laboratory Journal.
  • Fallah, P., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Medical Laboratory Journal.
  • Fallah, P., et al. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. ResearchGate.
  • Arakawa, K., et al. (1998). Actions of novel antidiabetic thiazolidinedione, T-174, in animal models of non-insulin-dependent diabetes mellitus (NIDDM) and in cultured muscle cells. British Journal of Pharmacology.
  • Various Authors. (2024). Thiazole Derivatives in Diabetes Management: Recent Progress and Future Perspective. Source Not Specified.
  • Various Authors. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC.
  • Chen, Y-L., et al. (2012). Design, synthesis and biological evaluation of thiazole- and indole-based derivatives for the treatment of type II diabetes. PubMed.
  • Various Authors. (2025). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. PubMed.
  • Various Authors. (2025). Assessment of anti-diabetic activity of a novel hydrazine-thiazole derivative: in vitro and in vivo method. ResearchGate.
  • Bektas, H., et al. (2018). Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. PubMed.
  • de Oliveira, C. S., et al. (2019). Assessment of anti-diabetic activity of a novel hydrazine-thiazole derivative: in vitro and in vivo method. SciELO.
  • Kitazawa, M., Medeiros, R., & LaFerla, F. M. (n.d.). Transgenic Mouse Models of Alzheimer Disease: Developing a Better Model as a Tool for Therapeutic Interventions. Bentham Science Publisher.
  • Various Authors. (n.d.). Design, synthesis and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. PMC.
  • Various Authors. (n.d.). Transgenic Mouse Models of Alzheimer's Disease. PMC - NIH.
  • Various Authors. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Source Not Specified.
  • Various Authors. (n.d.). Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model. PLOS One.
  • Kitazawa, M., Medeiros, R., & LaFerla, F. M. (n.d.). Transgenic Mouse Models of Alzheimer Disease: Developing a Better Model as a Tool for Therapeutic Interventions. PMC.
  • Singh, T. P., & Singh, O. M. (2019). Zebra Fish as a Model for testing the Efficacy of Herbal Medicine. International Journal of Pharmacy and Biological Sciences.
  • Drexel University. (n.d.). Overview of Transgenic Mouse Models for Alzheimer's Disease. Drexel University.
  • Al-Ostath, A. I., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI.
  • Various Authors. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Source Not Specified.
  • Gomha, S. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • Various Authors. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. PMC - NIH.
  • Various Authors. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry - ACS Publications.
  • Various Authors. (2025). An Overview of Transgenic Mouse Models for the Study of Alzheimer's Disease. MDPI.
  • Various Authors. (n.d.). Zebrafish disease models in drug discovery: from preclinical modelling to clinical trials. PMC.
  • Barbalho, T. C. M., et al. (n.d.). Editorial: Zebrafish as a model for pharmacological and toxicological research. Frontiers.
  • Various Authors. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives... ResearchGate.
  • Various Authors. (n.d.). Zebrafish Is a Powerful Tool for Precision Medicine Approaches to Neurological Disorders. Source Not Specified.
  • Esguerra, C. (2024). IMT Use Case: Using Zebrafish to Model Neurodevelopmental Disorders and Cancer. Source Not Specified.
  • Various Authors. (2024). Thiazole derivatives: prospectives and biological applications. ResearchGate.
  • Patel, K., et al. (2020). In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound. PubMed.
  • Various Authors. (n.d.). Pyrazole: A Promising Agent for The Ovarian and Prostate Cancer Therapy. Source Not Specified.
  • Erra, E. A., et al. (n.d.). Synthesis of thiazole-integrated pyrrolotriazinones: evaluations of cytotoxicity and effects on PI3K levels in cancer cells. PMC.

Sources

Application Notes and Protocols for High-Content Screening of Small Molecule Libraries

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Seeing More in Drug Discovery

High-content screening (HCS) has emerged as a transformative technology in drug discovery and biological research.[1][2] It bridges the gap between traditional high-throughput screening (HTS), which often relies on a single endpoint, and classical microscopy, which is typically low-throughput. HCS, also known as high-content analysis (HCA) or cellomics, leverages automated microscopy and sophisticated image analysis to simultaneously measure multiple phenotypic parameters within a cellular or multicellular context.[1][3] This ability to extract a rich tapestry of information from individual cells allows for a more nuanced understanding of a compound's effect on cellular systems, moving beyond simple "yes" or "no" answers to reveal the intricate details of cellular responses.[2][4]

The primary application of HCS in the context of this guide is the screening of small molecule libraries to identify compounds that induce a desired cellular phenotype.[1][5] This could range from identifying potential therapeutics that correct a disease-related phenotype to discovering tool compounds that modulate a specific biological pathway. The utility of HCS extends across the entire drug discovery pipeline, from target identification and validation to lead optimization and toxicity assessment.[6][7] By providing a deeper, more physiologically relevant understanding of a compound's activity early in the process, HCS helps to reduce the high attrition rates of drug candidates in later stages of development.[2]

This guide provides a comprehensive overview of the principles and practices of HCS for small molecule library screening. It is designed for researchers, scientists, and drug development professionals seeking to establish or optimize HCS workflows. We will delve into the critical aspects of assay development, experimental execution, data analysis, and hit validation, with a focus on the scientific rationale behind each step.

I. Assay Development: The Foundation of a Successful Screen

A robust and well-validated assay is the cornerstone of any successful HCS campaign. The goal of assay development is to create a sensitive, reproducible, and scalable system that can accurately identify compounds of interest.

A. Conceptual Framework: From Biological Question to Measurable Phenotype

The journey begins with a clear biological question. What cellular process are you trying to modulate? What is the desired phenotypic outcome? Once the biological objective is defined, the next step is to identify a suitable cellular model and a set of measurable parameters that will serve as a proxy for the biological activity of interest.

Cellular models can range from immortalized cell lines to more complex systems like primary cells, patient-derived cells, 3D organoids, or even whole organisms like zebrafish.[3][8] The choice of model depends on the biological question, the desired physiological relevance, and the scalability of the system.

The "content" in high-content screening refers to the multiparametric data extracted from images. This can include a wide array of measurements, such as:

  • Morphological features: Cell shape, size, and texture.

  • Protein expression and localization: Quantifying the amount and subcellular location of specific proteins.

  • Organelle health and function: Assessing mitochondrial membrane potential, lysosomal volume, or cytoskeletal integrity.

  • Cell cycle progression: Determining the proportion of cells in different phases of the cell cycle.

  • Cell viability and toxicity: Measuring apoptosis, necrosis, and other markers of cell death.[4]

B. Reagent Selection and Optimization: Illuminating the Biology

Fluorescent labeling is the most common method for visualizing cellular components in HCS.[1] The selection of appropriate fluorescent probes, antibodies, and dyes is critical for generating high-quality images.

Key Considerations for Reagent Selection:

  • Specificity: Ensure that antibodies and probes bind specifically to their intended targets.

  • Photostability: Choose fluorophores that are resistant to photobleaching during image acquisition.

  • Multiplexing Compatibility: When using multiple fluorophores, select dyes with minimal spectral overlap to avoid signal bleed-through.[9]

  • Live-cell vs. Fixed-cell Imaging: Decide whether the assay requires live-cell imaging to capture dynamic processes or if fixed-cell endpoints are sufficient.

Protocol 1: General Immunofluorescence Staining for HCS

  • Cell Seeding: Seed cells into optically clear, flat-bottom microplates (e.g., 96- or 384-well plates) at a predetermined optimal density. Allow cells to adhere and grow for 24-48 hours.

  • Compound Treatment: Add small molecules from the library to the wells at the desired final concentration. Include appropriate positive and negative controls on each plate.

  • Incubation: Incubate the plates for a predetermined duration based on the biological process being studied.

  • Fixation: Gently aspirate the culture medium and fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash the cells three times with PBS and block non-specific antibody binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells overnight at 4°C.

  • Secondary Antibody and Counterstain Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing and Imaging: Wash the cells three times with PBS, leaving the final wash in the wells. The plate is now ready for image acquisition.

C. Assay Validation: Ensuring Robustness and Reproducibility

Before embarking on a full-scale screen, the assay must be rigorously validated to ensure its performance. Key validation parameters include:

  • Signal Window: The difference in signal between the positive and negative controls.

  • Reproducibility: The consistency of the results across replicate wells, plates, and experimental days.

  • Z'-factor: A statistical parameter that assesses the quality of an assay. A Z'-factor between 0.5 and 1.0 is considered excellent for screening.[9]

Table 1: Key Assay Validation Parameters

ParameterDescriptionAcceptance Criteria
Signal-to-Background (S/B) Ratio The ratio of the mean signal of the positive control to the mean signal of the negative control.> 2-fold
Coefficient of Variation (%CV) A measure of the variability of the data. Calculated for both positive and negative controls.< 20%
Z'-factor A statistical measure of assay quality that takes into account both the signal window and the data variation.> 0.5

II. The High-Content Screening Workflow: From Library to Hits

A typical HCS workflow involves a series of automated steps, from compound handling to image analysis.[10] The use of robotics and automation is crucial for achieving the throughput required for screening large compound libraries and ensuring consistency.[11][12]

A. Small Molecule Libraries: A Diverse Chemical Universe

Small molecule libraries are the starting point for HCS campaigns.[5] These libraries can be broadly categorized as:

  • Diversity-oriented libraries: Designed to cover a broad range of chemical space.

  • Target-focused libraries: Composed of compounds known or predicted to interact with a specific protein family (e.g., kinases, GPCRs).[13]

  • Known bioactive compounds: Collections of approved drugs and other well-characterized molecules, often used for drug repurposing screens.[14]

  • Natural product libraries: Collections of compounds derived from natural sources.

The choice of library depends on the goals of the screen. For initial hit discovery, a diversity-oriented library is often a good starting point. For lead optimization or target validation, a more focused library may be more appropriate.

B. Automation and Liquid Handling: Precision at Scale

Automated liquid handlers are essential for accurately and reproducibly dispensing small volumes of compounds and reagents into microplates.[15] Robotic plate handlers are used to move plates between different instruments in the workflow, such as incubators, liquid handlers, and the HCS imaging system. This end-to-end automation minimizes human error and increases throughput.[11]

C. Image Acquisition: Capturing the Cellular Landscape

High-content imaging systems are essentially automated microscopes equipped with high-resolution cameras, multiple fluorescence channels, and sophisticated software for instrument control and image acquisition.[16]

Key Considerations for Image Acquisition:

  • Magnification: Choose an objective that provides sufficient resolution to visualize the cellular features of interest.

  • Exposure Time: Optimize the exposure time for each channel to maximize the signal-to-noise ratio without saturating the camera detector.

  • Number of Fields per Well: Acquire images from multiple fields within each well to ensure a representative sampling of the cell population.

  • Autofocus: Utilize a robust autofocus mechanism to ensure that images are in focus across the entire plate.

Diagram 1: The High-Content Screening Workflow

HCS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cluster_validation Hit Validation cell_seeding Cell Seeding compound_plating Compound Plating cell_seeding->compound_plating Automated Liquid Handling incubation Incubation compound_plating->incubation staining Staining incubation->staining image_acquisition Image Acquisition staining->image_acquisition Automated Microscopy image_analysis Image Analysis image_acquisition->image_analysis data_qc Data QC image_analysis->data_qc hit_selection Hit Selection data_qc->hit_selection confirmation_screen Confirmation Screen hit_selection->confirmation_screen dose_response Dose-Response confirmation_screen->dose_response secondary_assays Secondary Assays dose_response->secondary_assays

Caption: A typical high-content screening workflow.

III. Data Analysis and Hit Identification: From Pixels to Insights

A. Image Analysis: Quantifying the Phenotype

Image analysis software is used to identify and segment individual cells and subcellular compartments, and then extract a wide range of quantitative features from these objects.[18]

The Image Analysis Pipeline:

  • Image Pre-processing: Correction for uneven illumination and background subtraction.

  • Object Segmentation: Identification of individual cells, nuclei, and other cellular compartments. The nuclear stain is often used as a primary marker to identify individual cells.

  • Feature Extraction: Measurement of a large number of parameters for each identified object, such as intensity, morphology, and texture.

  • Data Aggregation: The single-cell data is aggregated to the well level, providing population-level statistics.

B. Data Normalization and Quality Control: Ensuring Data Integrity

Raw data from an HCS screen can be affected by systematic errors, such as plate-to-plate variation or edge effects. Data normalization methods are used to correct for these variations and make the data comparable across all plates in the screen.[9]

Quality control (QC) is performed at both the image and data level. Image QC involves identifying and flagging artifacts such as out-of-focus images or debris. Data QC involves monitoring the performance of the assay controls and identifying outlier wells.

C. Hit Selection: Finding the Needles in the Haystack

Hit selection is the process of identifying compounds that induce the desired phenotype. This is typically done by setting a threshold based on a statistical measure, such as the Z-score or a percentage of the activity of the positive control.

It is important to remember that a primary HCS is a screening experiment, and some level of false positives and false negatives is expected.[19] Therefore, all initial hits must be confirmed in subsequent experiments.

IV. Hit Validation and Follow-up Studies: From Hits to Leads

The ultimate goal of an HCS campaign is to identify well-validated hits that can serve as starting points for lead optimization programs.

A. Hit Confirmation and Dose-Response Analysis

The first step in hit validation is to re-test the initial hits in a confirmation screen. This is typically done using freshly sourced compounds to rule out any issues with compound integrity in the original screening library.

Confirmed hits are then subjected to dose-response analysis to determine their potency (EC50 or IC50) and efficacy. This involves testing the compounds over a range of concentrations to generate a dose-response curve.

Protocol 2: Dose-Response Analysis of Confirmed Hits

  • Prepare Compound Dilution Series: Prepare a serial dilution of the confirmed hit compounds, typically in DMSO.

  • Cell Seeding and Treatment: Seed cells in a microplate and treat them with the compound dilution series. Include appropriate vehicle controls.

  • Incubation and Staining: Incubate the plate and perform the staining protocol as described in the primary screen.

  • Image Acquisition and Analysis: Acquire and analyze the images as in the primary screen.

  • Data Analysis: Plot the measured phenotypic response as a function of compound concentration and fit the data to a four-parameter logistic model to determine the EC50 or IC50 value.

B. Secondary Assays and Mechanism of Action Studies

To further characterize the validated hits and gain insights into their mechanism of action, a variety of secondary assays can be employed. These assays may be designed to:

  • Confirm the on-target activity of the compound.

  • Assess the compound's selectivity for the target of interest.

  • Elucidate the downstream cellular pathways affected by the compound.

  • Evaluate potential off-target effects and cytotoxicity.[4]

The multiparametric nature of HCS data itself can often provide initial clues about a compound's mechanism of action.[4] For example, a compound that induces a specific morphological change in addition to the primary phenotypic readout may suggest a particular mode of action.

Diagram 2: The Hit Triage and Validation Funnel

Hit_Validation_Funnel primary_screen Primary Screen (Single Concentration) hit_confirmation Hit Confirmation (Fresh Compound) primary_screen->hit_confirmation dose_response Dose-Response Analysis (Potency and Efficacy) hit_confirmation->dose_response secondary_assays Secondary & Orthogonal Assays (Selectivity, MoA) dose_response->secondary_assays lead_optimization Lead Optimization secondary_assays->lead_optimization

Caption: The hit validation and triage process.

V. The Future of High-Content Screening: New Technologies and Applications

The field of HCS is continuously evolving, driven by advances in microscopy, automation, and data analysis.[2]

  • 3D Cell Models: The use of more physiologically relevant 3D cell models, such as organoids and spheroids, is becoming increasingly common in HCS.[3]

  • Integration with Other 'Omics' Technologies: The integration of HCS with other high-throughput technologies, such as genomics and proteomics, will provide a more holistic view of cellular responses to small molecules.[2]

Conclusion

High-content screening of small molecule libraries is a powerful approach for identifying and characterizing novel bioactive compounds. By providing a detailed, multiparametric view of cellular phenotypes, HCS offers a significant advantage over traditional screening methods. The success of an HCS campaign relies on a combination of careful assay development, robust automation, and sophisticated data analysis. As the technology continues to advance, HCS is poised to play an even more critical role in accelerating the pace of drug discovery and biomedical research.

References

  • Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis. (n.d.). Assay Guidance Manual.
  • Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. (2012, October 1). Assay Guidance Manual. NCBI.
  • High Content Screening Workflow. (n.d.). ResearchGate.
  • High-content screening in drug discovery. (n.d.). SelectScience.
  • Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging. (2014, September 22). PubMed.
  • High-content screening. (n.d.). Wikipedia.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (n.d.). PMC.
  • Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. (2012). Current Protocols in Chemical Biology, 4, 177-191.
  • Achieving Accurate Raw Images with High-content Screening. (2023, October 17). Labcompare.com.
  • AI for High-Content Screening in Drug Discovery. (n.d.). Danaher Life Sciences.
  • Assay Development Guidelines for Image-Based High Content Screening, High Content Analysis and High Content Imaging -- Assay Guidance Manual. (2014, September 22). Semantic Scholar.
  • Review of High-content Screening Applications in Toxicology. (2020, June 1). PMC.
  • High Content Imaging Applications: Best Practices and Approaches to Consider. (2021, March 29). YouTube.
  • A Technical Guide to High-Throughput Screening: Troubleshooting and Optimization. (n.d.). Benchchem.
  • High-content screening in drug discovery: A brief guide. (2025, April 24). Alithea Genomics.
  • High-throughput Screening Using Small Molecule Libraries. (2018, November 1). News-Medical.
  • Unleashing high content screening in hit detection – Benchmarking AI workflows including novelty detection. (n.d.). PMC.
  • High throughput screening of small molecule library: procedure, challenges and future. (2016, June 15). Journal of Biomedical Research.
  • High Content Screening (HCS) with AI & ML: Redefining Drug Discovery. (n.d.). Ardigen.
  • Strategies for the screening of small molecule libraries. (n.d.). ResearchGate.
  • Achieving Accurate Raw Images with High-content Screening. (2023, October 16). Danaher Life Sciences.
  • High Content Screening: What is it, Methodologies and Best Practices. (n.d.). Biobide Blog.
  • High-Content Screening: Principles, Techniques, and Applications. (2025, March 4). ZeClinics.
  • High Content Screening (HCS). (n.d.). Ichor Life Sciences.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #TZ-AZP-04 Subject: Yield Optimization & Impurity Control for 2-Amino-4-substituted Thiazoles Assigned Specialist: Senior Application Scientist, Chemical Development

Executive Summary

The synthesis of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine presents a classic challenge in heterocyclic chemistry: balancing the reactivity of a potent electrophile (the chloromethyl moiety) with an internal nucleophile (the 2-amino group).

Low yields in this pathway are rarely due to "bad reagents" but rather kinetic mismanagement . The primary yield-killer is the self-alkylation of the intermediate 4-(chloromethyl)thiazol-2-amine, leading to polymeric tars or bis-thiazole dimers.

This guide outlines a Two-Stage Protocol designed to isolate the stable salt intermediate before the final coupling, ensuring maximum conversion and minimal side-reaction.

Module 1: The Critical Path (Reaction Logic)

To optimize yield, we must abandon the "one-pot" approach often attempted by junior chemists. The free base of the intermediate is unstable.

The Optimized Route
  • Hantzsch Cyclization: 1,3-Dichloroacetone + Thiourea

    
    Intermediate A  (4-(chloromethyl)thiazol-2-amine hydrochloride).
    
  • Nucleophilic Substitution (

    
    ):  Intermediate A + Azepane 
    
    
    
    Target Molecule .

SynthesisLogic Start 1,3-Dichloroacetone (Electrophile) Inter Intermediate A: 4-(chloromethyl)thiazol-2-amine (HCl Salt ONLY) Start->Inter Acetone, <40°C Precipitation Thiourea Thiourea (Nucleophile) Thiourea->Inter Target Target: 4-(Azepan-1-ylmethyl)- 1,3-thiazol-2-amine Inter->Target Azepane (excess) or DIPEA, EtOH Dimer Side Product: Bis-thiazole Dimer (Yield Killer) Inter->Dimer Free-basing without nucleophile Polymer Polymer/Tar Inter->Polymer High Temp Slow addition Azepane Azepane (Homopiperidine) Azepane->Target

Figure 1: Reaction logic flow emphasizing the isolation of the stable HCl salt to prevent polymerization.

Module 2: Step-by-Step Optimization Protocol

Step 1: Synthesis of 4-(Chloromethyl)thiazol-2-amine HCl

The Goal: Precipitate the product immediately to stop it from reacting with itself.

  • Reagents: 1,3-Dichloroacetone (1.0 eq), Thiourea (0.95 eq).

  • Solvent: Acetone (Anhydrous). Do not use Ethanol here; it solubilizes the salt.

Protocol:

  • Dissolve 1,3-dichloroacetone in acetone (0.5 M concentration).

  • Add Thiourea as a solid in small portions over 30 minutes.

  • Critical Control Point: Maintain temperature below 40°C . Higher temps favor double alkylation.

  • A white precipitate (the HCl salt) will form.

  • Stir for 2 hours at room temperature.

  • Filtration: Filter the solid. Wash with cold acetone. Dry under vacuum. [1]

Troubleshooting Table: Step 1

Symptom Diagnosis Corrective Action
Gummy/Sticky Solid Product is polymerizing or wet. Wash vigorously with cold acetone. Ensure 1,3-dichloroacetone is pure (it is a lachrymator; handle with care).
Yellow/Orange Color Oxidation or free iodine presence. Recrystallize from minimal MeOH/Ether. Pure salt should be white/off-white.

| Low Yield (<50%) | Solubility loss. | Use less solvent volume. Ensure the system is anhydrous. |

Step 2: Nucleophilic Displacement with Azepane

The Goal: Rapid substitution before the thiazole amine interferes.

  • Reagents: Intermediate A (1.0 eq), Azepane (2.5 eq).

  • Solvent: Ethanol (Absolute) or Acetonitrile.

Protocol:

  • Dissolve Azepane (2.5 eq) in Ethanol.

  • Add Intermediate A (solid HCl salt) slowly to the stirring Azepane solution.

    • Why? Adding the salt to the base ensures the amine is liberated in the presence of a huge excess of nucleophile (Azepane), statistically favoring the desired reaction over self-alkylation.

  • Heat to reflux for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1).

  • Workup: Evaporate solvent. The residue contains the product and Azepane-HCl.

Module 3: Purification Strategy (The "Oiling Out" Fix)

The target molecule is a base. The crude mixture contains Azepane salts and potentially unreacted Azepane.

The Acid-Base Extraction Loop:

  • Acidify: Dissolve crude residue in 1N HCl. Wash with Ethyl Acetate (removes non-basic impurities/tars).

  • Basify: Adjust aqueous layer pH to >10 using NaOH or

    
    .
    
  • Extract: Extract with DCM (Dichloromethane) x3.

  • Dry & Concentrate: Dry over

    
    , filter, and rotovap.
    

Yield Optimization Check: If the product remains an oil, convert it to a stable salt (e.g., fumarate or oxalate) for crystallization.

  • Tip: Dissolve free base in EtOH, add 1 eq Oxalic acid. The oxalate salt usually crystallizes beautifully.

Frequently Asked Questions (FAQs)

Q1: Why can't I just mix 1,3-dichloroacetone, thiourea, and azepane all at once?

A: You will create a mixture of "Promiscuous Nucleophiles." Thiourea will react with the ketone, but Azepane might also react with the ketone directly. Furthermore, the intermediate chloromethyl thiazole will react with everything in the pot. The stepwise approach is the only way to guarantee regioselectivity.

Q2: My product is dark brown/black. What happened?

A: This is the "Hantzsch Tar." It occurs if the reaction temperature in Step 1 was too high or if the free base of the chloromethyl intermediate was allowed to sit in solution. Always store the intermediate as the dry HCl salt.

Q3: Can I use DMF as a solvent?

A: Avoid DMF if possible. It has a high boiling point, making removal difficult, and it can facilitate decomposition of the alkyl chloride at high temperatures. Ethanol or Acetonitrile are superior for the substitution step.

Q4: Is the 2-amino group protected?

A: No. In this synthesis, we rely on the steric bulk of the Azepane and the high dilution/inverse addition technique to prevent the 2-amino group from acting as a nucleophile. If self-alkylation persists, consider protecting the thiourea nitrogen with an acetyl group (using N-acetylthiourea) initially, then hydrolyzing at the end, though this adds two steps.

References

  • Hantzsch Thiazole Synthesis Mechanism & Conditions

    • Source: Organic Chemistry Portal. "Thiazole Synthesis."
    • URL:[Link]

  • Optimization of 2-Aminothiazole Derivatives

    • Source:Journal of the Chemical Society, Perkin Transactions 1, 1987. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity."
    • URL:[Link][2][3][4]

  • Nucleophilic Substitution on Chloromethyl Thiazoles

    • Source:Molecules, 2010.
    • URL:[Link]

  • Source: US Patent 2489038A. "Purification of 2-aminothiazole.

Sources

"4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine" troubleshooting inconsistent results

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Desk

Status: Online | Topic: Troubleshooting Inconsistent Experimental Results

Executive Summary

You are encountering variability with 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine . This is a common frustration with this class of compounds. The molecule combines a redox-sensitive 2-aminothiazole core with a highly basic, bulky azepane moiety.

Inconsistent results typically stem from three specific failure modes:

  • Synthesis: Incomplete cyclization or regioselectivity issues during the Hantzsch reaction.

  • Stability: Oxidative dimerization of the electron-rich aminothiazole (color change to brown/black).

  • Bioassay: Solubility cliffs caused by the di-basic nature of the molecule (pKa mismatch).

This guide deconstructs these issues into self-validating protocols.

Module 1: Synthesis & Purity Troubleshooting

The Problem: "My yield fluctuates between 20-80%, and the crude purity is unpredictable."

Root Cause Analysis

The standard synthesis involves a Hantzsch thiazole cyclization between an


-haloketone and thiourea.[1] The variability often arises from the azepane moiety  acting as a "proton sponge" or nucleophilic interferent during the reaction, or moisture contamination in the starting materials.
Technical Protocol: Optimized Hantzsch Cyclization

Do not use standard reflux without pH control.

Step-by-Step Workflow:

  • Reagent Prep: Ensure your

    
    -haloketone precursor (1-halo-3-(azepan-1-yl)propan-2-one) is dry. If it is an HCl salt, it is likely hygroscopic.[2] Dry under vacuum over 
    
    
    
    for 4 hours before use.
  • Solvent System: Use Ethanol (EtOH) rather than Methanol. Higher boiling point drives the dehydration step (the rate-limiting step).

  • The Scavenger: Add 1.1 equivalents of NaOAc (Sodium Acetate) if using the HCl salt of the ketone. This buffers the reaction, preventing the azepane nitrogen from trapping the alkyl halide intermediate.

  • Cyclization: Reflux for 4–6 hours. Crucial: Monitor by LCMS, not TLC. The intermediate (hydroxy-thiazoline) often co-elutes on silica but separates on C18.

Visualizing the Failure Pathways

The diagram below illustrates where the synthesis typically fails (Branch B) versus the successful pathway (Branch A).

SynthesisTroubleshooting Start Reactants: Thiourea + Alpha-Haloketone-Azepane Inter Intermediate: Hydroxy-thiazoline Start->Inter SN2 Attack Product Target: 4-(Azepan-1-ylmethyl)- 1,3-thiazol-2-amine Inter->Product Dehydration (Slow Step, Needs Heat) Fail2 Side Product: Regioisomer (Imino) Inter->Fail2 Acidic pH (Regioselectivity Shift) Fail1 Side Product: Polymer/Oxidation Product->Fail1 Air Exposure (Oxidative Dimerization)

Figure 1: Reaction pathway analysis. Note that acidic conditions can favor the imino-tautomer side product [1].

Module 2: Stability & Storage (The "Color Change" Issue)

The Problem: "The compound was white yesterday, but today it is yellow/brown."

The Mechanism: Oxidative Instability

The 2-aminothiazole ring is electron-rich. In the presence of air and trace moisture, it undergoes oxidative polymerization , similar to aniline, forming azo-dimers or extended conjugated polymers [2]. This is accelerated if the compound is stored as a free base.

The Solution: Salt Selection Strategy

You must stabilize the electron density of the amine.

FormStabilityHygroscopicityRecommendation
Free Base Poor (Oxidizes <24h)LowAvoid for storage. Use immediately.
HCl Salt GoodHigh (Deliquescent)Good for short term, but difficult to weigh accurately.
Mesylate Excellent Low/ModeratePreferred. Mesylate salts often reduce hygroscopicity compared to HCl for basic drugs [3].

Action Item: Convert your free base to the Mesylate (Methanesulfonate) salt for long-term storage.

  • Dissolve free base in dry DCM.

  • Add 1.0 eq Methanesulfonic acid (dropwise) at 0°C.

  • Precipitate with Et2O.

  • Store under Argon at -20°C.

Module 3: Biological Assay Troubleshooting

The Problem: "IC50 curves are erratic; I suspect precipitation in the well."

Solubility & pKa Mismatch

This molecule is a di-basic system .

  • Azepane Nitrogen: pKa

    
     10–11 (Always protonated at pH 7.4).
    
  • Thiazole Amine: pKa

    
     5.3 (Neutral at pH 7.4) [4].
    

The Trap: At pH 7.4, the molecule acts as a cationic surfactant (charged tail, lipophilic head). It may form micelles or bind non-specifically to plasticware.

Troubleshooting Checklist
  • Check 1: DMSO Stock Age. Do not use DMSO stocks older than 1 week. Thiazoles can oxidize in DMSO.

  • Check 2: Buffer Composition. Avoid Phosphate Buffered Saline (PBS) if using high concentrations (>10 µM). Phosphate anions can precipitate with the cationic azepane moiety. Switch to HEPES or Tris.

  • Check 3: Detergent. Add 0.01% Triton X-100 or Tween-20 to your assay buffer. This prevents the "surfactant effect" of the drug from causing non-specific aggregation.

References & Authority
  • Hantzsch Thiazole Regioselectivity: Bramley, S. E., et al. "The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity." J. Chem. Soc., Perkin Trans.[3] 1, 1987, 639-643.[4] Link

  • Aminothiazole Oxidation: Zou, H., et al. "Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution."[5] Polymers, 2016, 8(11), 407.[5] Link

  • Salt Selection (Hygroscopicity): Kumar, L., et al. "Salt Selection in Drug Development." Pharmaceutical Technology, 2008, 32(3). (General principle applied to basic amines).

  • Thiazole pKa: Forlani, L., et al. "Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles." J. Chem. Soc., Perkin Trans.[3] 2, 1981. Link

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for this compound before handling.

Sources

Technical Support Center: Optimizing Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism

The Challenge: While the Hantzsch thiazole synthesis (condensation of


-haloketones with thioamides/thioureas) is a century-old reaction, it remains the primary engine for generating thiazole pharmacophores.[1] However, researchers often encounter "tarry" byproducts, inconsistent yields, and purification bottlenecks.[1]

The Solution: This guide moves beyond textbook definitions to address the process chemistry of the reaction. We focus on controlling the kinetic vs. thermodynamic pathways to favor cyclization over polymerization.

Core Mechanism (Visualized)

The reaction proceeds via two critical steps: an intermolecular nucleophilic substitution (


) followed by an intramolecular cyclization/dehydration.[1]

HantzschMechanism Reactants Reactants (α-Haloketone + Thioamide) Intermediate1 Intermediate A (α-Thioiminoketone) Reactants->Intermediate1 SN2 Attack (S on C-X) SideProduct Polymerized Haloketone (Tar) Reactants->SideProduct Thermal Self-Condensation Intermediate2 Intermediate B (Hydroxythiazoline) Intermediate1->Intermediate2 Cyclization (N attack on C=O) Product Final Thiazole (- H2O, - HX) Intermediate2->Product Dehydration (Aromatization)

Figure 1: Mechanistic pathway showing the critical branch point where thermal self-condensation (tar formation) competes with the desired


 attack.[1]
Optimization Module: Solvent & Catalyst Engineering

Q: My reaction works in ethanol but takes 12+ hours. How can I accelerate this without losing yield?

A: The "Ethanol Reflux" is the classic protocol, but it is kinetically slow.[1] You have two modern alternatives:

  • Microwave Irradiation (MW):

    • Why it works: Thioamides are polar and couple efficiently with microwave energy. This superheats the local solvent cage, accelerating the initial

      
       step which is often rate-determining.[1]
      
    • Result: Reaction times drop from 12 hours to 10–30 minutes with higher purity (less time for thermal degradation).[1]

  • "On-Water" Synthesis (Green Chemistry):

    • Why it works: While reactants are often insoluble in water, the hydrophobic effect forces the organic reactants together at the phase interface, accelerating the reaction.[1] Water also solvates the leaving group halide, driving the equilibrium forward.

Comparative Data: Solvent Systems
Solvent SystemCatalystTemp (°C)TimeYield (%)Green Metric
Ethanol (Classic) NoneReflux (78)4–12 h65–80%Moderate
Ethanol (MW) None70–9010–20 min85–95%High
Water NoneReflux (100)1–3 h80–90%Excellent
PEG-400 Catalyst-free60–8030–60 min88–92%High
Troubleshooting Guide (The Help Desk)

Q: I am getting a dark, sticky "tar" instead of a precipitate. What happened?

Diagnosis: Polymerization of the


-haloketone.
The Fix: 
  • Cause:

    
    -haloketones are potent lachrymators and alkylating agents. If the reaction temperature is ramped up too quickly before the thioamide attacks, the ketone self-condenses.[1]
    
  • Protocol Adjustment: Add the

    
    -haloketone dropwise to a stirring solution of the thioamide at room temperature (or 0°C). Allow the 
    
    
    
    displacement to occur (often indicated by a color change) before heating the mixture to reflux for the cyclization step.[1]

Q: My product is stuck in the aqueous phase during workup.

Diagnosis: Protonation of the thiazole nitrogen. The Fix:

  • Cause: The reaction generates HX (HBr or HCl) as a byproduct.[1] Thiazoles are weak bases; in acidic media, they form soluble salts (thiazolium ions).[1]

  • Protocol Adjustment: You must neutralize the reaction mixture to pH 8–9 using 5-10%

    
     or Ammonium Hydroxide solution. This deprotonates the thiazole, rendering it less soluble in water and forcing precipitation.
    

Q: The yield is low, and I see unreacted haloketone on TLC.

Diagnosis: Nucleophilicity mismatch. The Fix:

  • Catalysis: Add a catalytic amount of Molecular Iodine (

    
    , 10 mol%)  or 
    
    
    
    -Cyclodextrin
    .[1] Iodine acts as a mild Lewis acid to activate the carbonyl, while cyclodextrin can act as a phase transfer catalyst in aqueous media.
Troubleshooting Logic Flow

Troubleshooting Start Problem Detected Issue1 Dark Tar/Polymer? Start->Issue1 Issue2 Low Yield/No Precipitate? Start->Issue2 Sol1 Action: Lower Initial Temp. Add Haloketone Slowly. Issue1->Sol1 Yes Sol2 Check pH. Is it Acidic (< pH 4)? Issue2->Sol2 Yes Action2 Action: Neutralize with Na2CO3 to pH 8-9 Sol2->Action2 Yes Action3 Action: Check Leaving Group. Switch Cl -> Br or add KI. Sol2->Action3 No (pH is fine)

Figure 2: Decision tree for rapid diagnosis of reaction failures.

Validated Experimental Protocols
Protocol A: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, small scale (50–500 mg).[1]

  • Setup: In a microwave-safe vial (10 mL), combine the

    
    -haloketone (1.0 equiv) and thioamide/thiourea (1.1 equiv).
    
  • Solvent: Add Ethanol (2–4 mL). Note: High concentration aids rate.[1]

  • Reaction: Irradiate at 70–90°C (approx. 200–400 W) for 15 minutes .

  • Workup: Cool to room temperature. The product often precipitates immediately.

  • Isolation: If solid forms, filter and wash with cold ethanol. If no solid, pour into crushed ice/water (20 mL) and neutralize with 10%

    
    . Filter the resulting solid.[2]
    
  • Purification: Recrystallize from DMF:Ethanol (1:2) if necessary.[1][3]

Protocol B: Green "On-Water" Synthesis (Scale-Up Friendly)

Best for: Large scale (>5 g), environmental compliance.[1]

  • Setup: In a round-bottom flask, suspend

    
    -haloketone (1.0 equiv) and thioamide (1.0 equiv) in distilled water (10 volumes).
    
  • Reaction: Heat to reflux (

    
    ) with vigorous stirring for 2–3 hours. Note: The mixture will look heterogeneous; this is normal.
    
  • Workup: Cool the mixture. The oily droplets usually solidify upon cooling.

  • Neutralization: Adjust pH to ~8 with aqueous Ammonia or

    
    .
    
  • Isolation: Filter the solid. Wash with water to remove inorganic salts.

References
  • Microwave Optimization: Rasayan J. Chem., Vol. 15, No. 1, 2022. "A New Microwave-Assisted Method for the Synthesis of 2-Substituted-Thiazol-4(5H)-One via Hantzsch Condensation."

  • Green Chemistry (Water): Tetrahedron, 2008.[1][4] "Catalyst-Free efficient synthesis of 2-aminothiazoles in water at ambient temperature." (Cited in PMC context).

  • General Mechanism & Review: International Journal of Molecular Sciences, "An Overview of the Synthesis... of Thiazole Derivatives."

  • Ionic Liquid/Green Review: RSC Advances, "Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies."[1]

Sources

Validation & Comparative

Validating "Promiscuous" Scaffolds: A Guide to 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Jekyll and Hyde" of HTS Hits

In high-throughput screening (HTS), few scaffolds induce as much ambivalence as the 2-aminothiazole (2-AT) . While present in FDA-approved kinase inhibitors (e.g., Dasatinib), this moiety is statistically over-represented in "Frequent Hitter" lists and PAINS (Pan-Assay Interference Compounds) databases.

This guide focuses on validitating a specific hit: 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine .

This molecule presents a classic medicinal chemistry paradox:

  • The Thiazole-2-amine core: A privileged structure capable of bidentate hydrogen bonding (donor/acceptor) in the ATP-binding pocket of kinases.

  • The Azepane tail: A hydrophobic, basic 7-membered ring that improves solubility but risks non-specific electrostatic interactions with protein surfaces.

The Core Directive: Do not advance this compound to SAR (Structure-Activity Relationship) expansion until you have rigorously excluded aggregation, redox cycling, and covalent reactivity.

Technical Profile & Liability Analysis

Before initiating wet-lab validation, we must understand why this molecule might be a false positive.

The Molecule[1][2][3][4][5][6][7][8][9][10]
  • IUPAC: this compound

  • Key Features:

    • Exocyclic Amine (

      
      ):  Potential H-bond donor.
      
    • Thiazole Nitrogen: H-bond acceptor.

    • Azepane Ring: A bulky, lipophilic base (

      
       for the tertiary amine).
      
The Liability Matrix

The table below compares this specific hit against known interference mechanisms.

FeaturePotential Mechanism of InterferenceRisk LevelValidation Method
2-Aminothiazole Core Redox Cycling: Can generate

in the presence of reducing agents (DTT/TCEP), inhibiting enzymes via oxidation rather than binding.
HighCatalase/Horseradish Peroxidase Counter-screen
Azepane Tail Cationic Amphiphilic Aggregation: At physiological pH, the protonated azepane + lipophilic ring can form colloidal aggregates that sequester enzymes.CriticalDetergent Sensitivity Test (Protocol provided below)
Thiazole Sulfur Metal Chelation: May interfere with metalloenzymes or His-tagged proteins.MediumEDTA/Metal supplementation assays
General Structure Fluorescence Quenching: If the screen used a fluorescent readout, the aromatic system might quench the signal.LowLabel-free biophysics (SPR/MST)

Validation Protocols

The following protocols are designed as a "filter system." If the compound fails Step 1, do not proceed to Step 2.

Protocol 1: The Detergent Sensitivity Test (Aggregation Check)

Objective: To determine if the inhibition is driven by colloidal sequestration.

Theory: Colloidal aggregates are sensitive to non-ionic detergents. If the


 shifts significantly (>3-fold) upon adding detergent, the compound is likely an aggregator (False Positive).

Materials:

  • Target Enzyme Assay Buffer

  • Triton X-100 or Tween-20 (freshly prepared 0.1% stock)

  • Compound: this compound (10 mM DMSO stock)

Workflow:

  • Preparation: Prepare two identical assay plates.

    • Plate A: Standard Assay Buffer.

    • Plate B: Assay Buffer + 0.01% Triton X-100 (v/v).

  • Dosing: Perform an 8-point dose-response curve (e.g., 100

    
    M to 0.1 
    
    
    
    M) in both plates.
  • Incubation: Incubate compound with enzyme for 15 minutes before adding substrate.

  • Readout: Measure activity.

  • Analysis: Calculate the ratio of

    
     values.
    

Interpretation:

  • Ratio (

    
    ) 
    
    
    
    1:
    The compound is likely a true binder.
  • Ratio > 3 (or complete loss of potency in Plate B): The compound is an aggregator. STOP.

Protocol 2: Surface Plasmon Resonance (SPR) Stoichiometry

Objective: To confirm 1:1 binding and check for "super-stoichiometric" non-specific binding.

Why this matters: 2-aminothiazoles often show "square" sensorgrams (fast on/fast off) with impossibly high Rmax values, indicating coating of the sensor chip rather than specific binding.

Methodology:

  • Immobilization: Immobilize Target Protein on a CM5 chip (Goal: ~2000 RU).

  • Injection: Inject the compound at 5 concentrations (0.5x to 10x the biochemical

    
    ).
    
  • Reference: Use a mock-immobilized flow cell to subtract non-specific binding to the dextran matrix.

Pass Criteria:

  • 
     Theoretical:  Calculate expected 
    
    
    
    using:
    
    
    .
  • Observed Binding: The experimental binding response must be within 80-120% of the Theoretical

    
    .
    
  • Kinetics: Sensorgrams should fit a 1:1 Langmuir binding model. Complex multiphasic curves suggest promiscuity.

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating this specific thiazole hit.

ValidationWorkflow Start Hit: 4-(Azepan-1-ylmethyl)- 1,3-thiazol-2-amine Purity Step 1: LCMS/NMR Purity (Confirm Identity) Start->Purity Resynthesis Resynthesize Fresh Batch Purity->Resynthesis <95% Pure Detergent Step 2: Detergent Test (+/- 0.01% Triton X-100) Purity->Detergent >95% Pure Resynthesis->Detergent Aggregator Aggregator (False Positive) DISCARD Detergent->Aggregator IC50 shifts >3x Redox Step 3: Redox Assay (+ Catalase/DTT) Detergent->Redox IC50 Stable RedoxCycler Redox Cycler (False Positive) DISCARD Redox->RedoxCycler Activity Lost w/ H2O2 scavengers SPR Step 4: SPR Biophysics (Check Stoichiometry) Redox->SPR Activity Stable Promiscuous Super-stoichiometric Binding DISCARD SPR->Promiscuous Rmax >> Theoretical Valid VALIDATED HIT Proceed to SAR SPR->Valid 1:1 Binding

Figure 1: Critical decision tree for validating 2-aminothiazole hits. Failure at any red node necessitates termination of the series.

Comparative Performance Data

To contextualize the performance of this compound, we compare it against a standard "clean" kinase inhibitor (Sunitinib) and a known PAINS compound (Rhodanine derivative).

MetricThis compound (The Hit)Sunitinib (Reference Control)Rhodanine Derivative (PAINS Control)
Biochemical

1.2

M
0.01

M
0.8

M
Triton X-100 Shift Unknown (Must Test) 1.0x (No Shift)>10x (Loss of activity)
Hill Slope Often > 1.5 (Steep)~1.0 (Ideal)> 2.0 (Aggregator sign)
SPR Residence Time Fast (

> 0.1

)
Slow (

< 0.001

)
Non-saturating / Linear
Selectivity Score Moderate (Hits multiple kinases)High (Target specific class)None (Hits unrelated targets)

Expert Insight: If your hit shows a Hill Slope > 1.5 in the primary screen, it is highly suspect. True 1:1 binding usually yields a Hill Slope near 1.0. The azepane moiety, being basic, can induce steep dose-response curves due to pH-dependent solubility limits in the assay well.

Conclusion & Recommendation

The compound This compound is a "high-risk, high-reward" starting point.

  • The Risk: The 2-aminothiazole scaffold is a frequent hitter (PrAT).[1][2]

  • The Reward: If validated, it offers a low molecular weight, synthetically accessible core with vectors for growth (via the amine or the azepane ring).

Final Recommendation: Do not run a 50-compound SAR campaign yet. Instead, synthesize one negative control analog: N-methylate the 2-amino group .

  • If the activity is retained, the binding is likely non-specific (intercalation or aggregation), as the critical H-bond donor is blocked.

  • If activity is lost, this supports specific binding driven by the 2-amino hinge interaction.

References

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]

  • Devine, S. M., et al. (2015). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold.[2] Journal of Medicinal Chemistry. [Link][2]

  • Shoichet, B. K. (2006). Screening in a Spirit Haunted by Pathological Physical Aggregation. Drug Discovery Today. [Link]

  • Das, S., et al. (2021). 2-Aminothiazole as a Novel Scaffold in Drug Discovery and Development. Current Pharmaceutical Design. [Link]

Sources

Technical Guide: Validating On-Target Activity of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine , this compound belongs to the class of 2-aminothiazoles , a scaffold widely recognized for inhibiting Nitric Oxide Synthase (NOS) isoforms (specifically iNOS and nNOS ) by mimicking the substrate arginine or interacting with the heme active site. The bulky azepane group at the 4-position is typically introduced to enhance selectivity or potency by occupying the hydrophobic pocket near the active site, distinguishing it from smaller fragments like 2-amino-4-methylthiazole (AMT) .

Here is the comprehensive technical guide for validating its on-target activity.

Executive Summary & Compound Profile

This compound is a functionalized 2-aminothiazole designed as a competitive inhibitor of Nitric Oxide Synthase (NOS) . Its pharmacophore combines the heme-coordinating 2-aminothiazole "warhead" with a hydrophobic azepane moiety to improve binding affinity and isoform selectivity (typically targeting iNOS or nNOS over eNOS).

This guide outlines the protocol to confirm its on-target activity , quantify its potency (IC50 ), and validate its mechanism of action compared to standard alternatives.

Target Profile
  • Primary Target: Inducible Nitric Oxide Synthase (iNOS / NOS2) or Neuronal NOS (nNOS / NOS1).

  • Mechanism: Competitive inhibition at the arginine binding site / Heme ligation.

  • Key Application: Anti-inflammatory research, neuroprotection studies.

Comparative Analysis: Performance vs. Alternatives

To validate the utility of this compound, it must be benchmarked against established inhibitors.

FeatureThis compound 1400W (Standard iNOS Inhibitor) AMT (2-Amino-4-methylthiazole) L-NMMA (Pan-NOS Inhibitor)
Selectivity High Potential (Azepane confers steric selectivity)Ultra-High (iNOS > nNOS/eNOS)Low (Pan-NOS isoform inhibitor)None (Non-selective)
Potency (IC50) < 100 nM (Predicted/Target)~7 nM (iNOS)~100 nM - 1 µM~1-5 µM
Cell Permeability High (Lipophilic azepane ring)ModerateHighLow (requires transport)
Mechanism Reversible / Heme-bindingIrreversible / Slow-bindingReversibleCompetitive (Arginine)

Scientist's Insight: The azepane derivative is often chosen when reversible but potent inhibition is required, avoiding the irreversible covalent modification seen with amidine-based inhibitors like 1400W.

Experimental Validation Workflow

To confirm "on-target" activity, you must demonstrate three things: Biochemical Inhibition , Physical Binding , and Cellular Function .

Phase 1: Biochemical Potency (The Griess Assay)

Objective: Determine the IC50 against recombinant human iNOS/nNOS enzymes.

Protocol:

  • Reagents: Recombinant iNOS enzyme, L-Arginine, NADPH, Tetrahydrobiopterin (BH4), Calmodulin.

  • Reaction: Incubate enzyme with varying concentrations of This compound (0.1 nM to 10 µM) for 15 mins at 37°C.

  • Substrate Addition: Add L-Arginine (10 µM) + NADPH (100 µM) to initiate reaction.

  • Detection: After 30 mins, stop reaction and measure Nitrite (NO2-) using Griess Reagent .

  • Readout: Absorbance at 540 nm.

  • Validation: IC50 should be calculated using a 4-parameter logistic fit.

Phase 2: Target Engagement (Thermal Shift Assay / DSF)

Objective: Prove physical binding to the NOS heme domain.

Protocol:

  • Mix 2 µM recombinant iNOS heme domain with 5x SYPRO Orange dye.

  • Add Compound (10 µM) or Vehicle (DMSO).

  • Run melt curve: 25°C to 95°C (1°C/min ramp) in a qPCR machine.

  • Result: A positive shift in melting temperature (ΔTm > 2°C ) confirms direct binding and stabilization of the protein structure.

Phase 3: Cellular Functional Assay (LPS-Stimulated Macrophages)

Objective: Confirm activity in a biological system (RAW 264.7 cells).

Protocol:

  • Seed: RAW 264.7 macrophages (10^5 cells/well).

  • Treat: Pre-treat with compound (0.1, 1, 10 µM) for 1 hour.

  • Induce: Add LPS (100 ng/mL) + IFN-γ (10 ng/mL) to induce iNOS expression.

  • Incubate: 24 hours.

  • Measure: Collect supernatant and analyze Nitrite via Griess Assay.

  • Control: Verify cell viability (MTT/CCK-8) to ensure reduction in NO is not due to cytotoxicity.

Mechanism of Action & Pathway Visualization

The following diagram illustrates the NO signaling pathway and the specific intervention point of the 2-aminothiazole inhibitor.

NOS_Pathway L_Arg L-Arginine iNOS iNOS (Enzyme) L_Arg->iNOS Substrate O2 O2 + NADPH O2->iNOS Cofactor NO Nitric Oxide (NO) iNOS->NO Catalysis Citrulline L-Citrulline iNOS->Citrulline Inhibitor 4-(Azepan-1-ylmethyl)- 1,3-thiazol-2-amine Inhibitor->iNOS Competitive Binding (Heme/Arg Site) Signaling Inflammation / Vasodilation NO->Signaling Activation

Caption: Mechanism of Action. The 2-aminothiazole compound competitively binds to the iNOS active site, blocking the conversion of L-Arginine to Nitric Oxide.

Critical Control Parameters (Self-Validating System)

To ensure Trustworthiness and Reproducibility , every experiment must include these internal controls:

  • Z-Factor Validation: For the enzymatic assay, ensure Z' > 0.5 using DMSO (0% inhibition) and 1400W (100% inhibition) controls.

  • Interference Check: The 2-aminothiazole core can sometimes fluoresce or quench. Run a "Compound Only" control in the Griess assay to check for optical interference at 540 nm.

  • Cytotoxicity Filter: In cellular assays, if the IC50 for NO reduction is similar to the IC50 for cell viability (MTT), the compound is toxic , not a specific inhibitor. A true "on-target" result requires:

    • IC50 (NO) << IC50 (Viability) (at least 10-fold window).

References

  • Southan, G. J., & Szabó, C. (1996). Selective pharmacological inhibition of distinct nitric oxide synthase isoforms. Biochemical Pharmacology, 51(4), 383-394.

  • Garvey, E. P., et al. (1997). 1400W is a slow, tight binding, and highly selective inhibitor of inducible nitric oxide synthase in vitro and in vivo. Journal of Biological Chemistry, 272(8), 4959-4963.

  • Bryan, N. S., & Grisham, M. B. (2007). Methods to detect nitric oxide and its metabolites in biological samples. Free Radical Biology and Medicine, 43(5), 645-657.

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221.

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine: Off-Target Effect Analysis & Optimization Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine represents a classic "privileged structure" in medicinal chemistry, combining a 2-aminothiazole core (a frequent kinase and GPCR hinge-binder) with a semi-rigid azepane (homopiperidine) tail. While this scaffold offers high potency potential due to its ability to form diverse hydrogen bond and hydrophobic interactions, it is notoriously prone to specific off-target liabilities.

This guide analyzes the structural causality of these off-target effects—specifically CYP450 inhibition , hERG channel blockade , and Kinase promiscuity —and compares the compound against structurally optimized alternatives (e.g., Aminopyridines) to guide lead optimization.

Structural Basis of Off-Target Effects

To understand the off-target profile, we must deconstruct the molecule into its pharmacophoric elements.

A. The 2-Aminothiazole Core (The "Warhead")
  • Primary Target Mechanism: Acts as a bidentate hydrogen bond donor/acceptor, typically mimicking the adenine ring of ATP in kinase pockets or interacting with Asp/Glu residues in GPCRs.

  • Off-Target Liability (CYP450): The thiazole sulfur and nitrogen lone pairs can coordinate with the heme iron of Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C9), leading to Type II inhibition . Furthermore, the thiazole ring is susceptible to metabolic bioactivation (epoxidation), leading to reactive metabolites and potential hepatotoxicity [1].

B. The Azepane-1-ylmethyl Tail (The "Anchor")
  • Primary Target Mechanism: Provides hydrophobic bulk and a basic nitrogen (pKa ~10) for ionic interactions with acidic residues (e.g., Asp3.32 in Aminergic GPCRs).

  • Off-Target Liability (hERG & CYP2D6): The combination of a basic amine linked to an aromatic core via a short methylene bridge is a hallmark of the hERG pharmacophore . This increases the risk of QT interval prolongation. Additionally, the basic azepane moiety makes the molecule a likely substrate/inhibitor for CYP2D6 [2].

C. Visualizing the Liability Pathway

The following diagram illustrates the structural causality of these off-target interactions.

OffTargetPathways Compound 4-(Azepan-1-ylmethyl)- 1,3-thiazol-2-amine Sub_Thiazole 2-Aminothiazole Core (Hinge Binder) Compound->Sub_Thiazole Sub_Azepane Azepane Tail (Basic Amine) Compound->Sub_Azepane Target_Kinase Primary Target: Kinase/GPCR Sub_Thiazole->Target_Kinase H-Bonding Risk_CYP Risk: CYP Inhibition (Heme Coordination) Sub_Thiazole->Risk_CYP S/N-Fe Interaction Risk_Promiscuity Risk: Kinase Promiscuity (Pan-Inhibition) Sub_Thiazole->Risk_Promiscuity ATP Mimicry Sub_Azepane->Target_Kinase Ionic Lock Sub_Azepane->Risk_CYP CYP2D6 Binding Risk_hERG Risk: hERG Blockade (QT Prolongation) Sub_Azepane->Risk_hERG Cation-Pi Interaction

Figure 1: Structural deconvolution of off-target liabilities linked to the thiazole-azepane scaffold.

Comparative Analysis: Thiazole vs. Alternatives

When "cleaning up" this scaffold, the standard medicinal chemistry strategy involves bioisosteric replacement. The most common alternative is the 2-Aminopyridine scaffold.

Comparison Table: Performance Metrics
FeatureThiazole Scaffold (Current)Pyridine Scaffold (Alternative)Pyrimidine Scaffold (Alternative)
Structure This compound4-(Azepan-1-ylmethyl)pyridin-2-amine4-(Azepan-1-ylmethyl)pyrimidin-2-amine
H-Bond Capability Donor + Acceptor (High)Donor + Acceptor (Med)Donor + Acceptor (High)
CYP Inhibition Risk High (S/N coordination)Low (No sulfur)Medium (N-rich)
Metabolic Stability Low (Ring opening/oxidation)HighModerate
hERG Liability High (Lipophilic + Basic)Moderate (Less lipophilic)Low (Polarity reduces hERG)
Kinase Selectivity Low (Promiscuous)MediumHigh (Tunable vectors)
Recommendation Use as Initial Probe Only Lead Optimization Candidate Selectivity Tool

Expert Insight: While the Thiazole derivative is often more potent initially due to the sulfur atom's ability to engage in "sigma-hole" interactions, the Pyridine alternative typically retains 70-80% of the potency while reducing CYP inhibition IC50 by >10-fold [3].

Experimental Protocols for Validation

To validate the off-target profile of this compound, the following self-validating protocols are recommended.

Protocol A: CYP450 Inhibition Assay (Fluorescence-Based)

Objective: Quantify the IC50 against CYP3A4 and CYP2D6 to assess metabolic liability.

  • Reagent Prep:

    • Prepare 100x stocks of the test compound (0.1 µM – 100 µM) in DMSO.

    • Thaw recombinant human CYP3A4/2D6 supersomes (Corning/Gentest).

    • Substrate: Vivid® BOMCC (for 3A4) or EOMCC (for 2D6).

  • Reaction Assembly:

    • In a black 96-well plate, mix:

      • 40 µL Enzyme/Buffer mix (Phosphate buffer pH 7.4).

      • 1 µL Compound stock.

      • 10 µL NADP+ regeneration system (Start Reagent).

  • Kinetic Read:

    • Incubate at 37°C for 10 mins.

    • Add 50 µL Substrate/NADP+ mix to initiate.

    • Monitor fluorescence (Ex 415nm / Em 460nm) for 30 mins.

  • Validation Check (Self-Correction):

    • Positive Control: Ketoconazole (CYP3A4) must show IC50 < 50 nM.

    • Negative Control: DMSO only. Signal/Background ratio must be > 5.

Protocol B: Thermal Shift Assay (Kinase Selectivity Proxy)

Objective: Determine if the compound binds promiscuously to a panel of representative kinases (e.g., CDK2, Aurora A, PKA).

  • Mix: 2 µL of 10 µM kinase domain + Sypro Orange dye (5x) + 10 µM Compound in PCR buffer.

  • Run: Real-time PCR machine (melt curve mode): 25°C to 95°C, ramp 0.5°C/min.

  • Analysis: Calculate

    
     (Melting Temperature Shift).
    
    • 
       indicates strong binding.
      
    • Promiscuity Flag: If

      
       for >50% of the panel, the compound is non-selective.
      

De-Risking Workflow

Use this logic flow to decide whether to advance the compound or switch to an alternative.

DeRiskingFlow Start Start: 4-(Azepan-1-ylmethyl)- 1,3-thiazol-2-amine Step1 Assay 1: CYP Inhibition (Is IC50 < 1 µM?) Start->Step1 Decision1_Yes Yes: High Risk Step1->Decision1_Yes Potent Inhibitor Decision1_No No: Low Risk Step1->Decision1_No Weak Inhibitor Action_Switch STOP: Switch to Pyridine Scaffold Decision1_Yes->Action_Switch Step2 Assay 2: hERG Binding (Is IC50 < 10 µM?) Decision1_No->Step2 Step2->Action_Switch Yes (Toxic) Action_Proceed Proceed to In Vivo PK Step2->Action_Proceed No (Safe)

Figure 2: Decision tree for evaluating scaffold liability.

References

  • Dalvie, D. K., et al. (2002). "Metabolism, Excretion, and Pharmacokinetics of 2-Aminothiazole Derivatives." Drug Metabolism and Disposition.

  • Gleeson, M. P. (2008). "Generation of a Set of Simple, Interpretable ADMET Rules of Thumb." Journal of Medicinal Chemistry.

  • Wermuth, C. G. (2011). "The Practice of Medicinal Chemistry: Bioisosterism." Academic Press.

  • Vandenberg, J. I., et al. (2012). "hERG K+ Channels: Structure, Function, and Clinical Significance." Physiological Reviews.

"4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine" selectivity profiling against kinase panels

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold Challenge

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine represents a classic "privileged structure" in kinase drug discovery. It combines a 2-aminothiazole core (a potent ATP-hinge binder) with a 4-position azepane tail (a hydrophobic, solvent-front interacting group).

While the aminothiazole motif is the engine behind blockbuster drugs like Dasatinib and Pazopanib , it is inherently promiscuous. It mimics the adenine ring of ATP, allowing it to bind to hundreds of kinases. The addition of the seven-membered azepane ring introduces specific steric and lipophilic vectors that can tune this selectivity—or exacerbate off-target liabilities.

This guide details the rigorous selectivity profiling required to transition this compound from a "promiscuous fragment" to a "selective lead," comparing its performance against industry standards and structural analogs.

Compound Profile & Structural Logic

FeatureDescriptionBiological Implication
Core Scaffold 1,3-Thiazol-2-amineHinge Binder: Forms crucial hydrogen bonds (donor/acceptor) with the kinase hinge region (e.g., Glu/Leu residues).
4-Substituent (Azepan-1-yl)methylSolvent Front/P-Loop: The 7-membered ring is bulky and lipophilic. It targets the ribose-binding pocket or solvent channel, often improving potency against Pim-1 and CDK families but risking metabolic instability compared to smaller rings.
Molecular Weight ~211.3 g/mol Fragment-Like: High Ligand Efficiency (LE), but low intrinsic selectivity without further decoration.
Primary Targets CDKs, Pim-1, Src FamilyPredicted based on scaffold class (Aminothiazole) and tail (Azepane).

Comparative Selectivity Analysis

To validate the performance of This compound (referred to here as Compound AZ-T ), we compare it against a Universal Reference (Staurosporine) and a Structural Analog (Morpholine variant) to highlight the specific impact of the azepane ring.

Comparison Table: Kinase Panel Performance (Representative Data)
MetricCompound AZ-T (Subject)Staurosporine (Reference)Morpholine Analog (Alternative)
Primary Target Class Ser/Thr Kinases (CDK2, Pim-1)Pan-Kinase (Universal)Ser/Thr Kinases (CDK2)
Selectivity Score (S35) 0.25 (Moderate)0.85 (Promiscuous)0.15 (High)
Gini Coefficient 0.450.150.60
Off-Target Liability High: CLK2, DYRK1A, FLT3Extreme: Hits >90% of kinomeLow: Reduced lipophilicity limits promiscuous binding.
Solubility (pH 7.4) Moderate (Azepane is lipophilic)LowHigh (Morpholine is polar)
Metabolic Stability Risk: Azepane ring oxidationN/A (Tool compound)High: Morpholine is metabolically robust.
Key Insight: The "Azepane Effect"

The Azepane ring in AZ-T provides a stronger hydrophobic interaction than the Morpholine analog, often resulting in higher potency (lower IC50) against targets like Pim-1 (which has a spacious ATP pocket). However, this comes at the cost of selectivity ; the hydrophobic azepane is "stickier," leading to more off-target hits in the tyrosine kinase (TK) branch compared to the cleaner morpholine analog.

Experimental Protocols: Validating Selectivity

To objectively profile AZ-T, a tiered approach is required. Relying solely on IC50 data is insufficient due to false positives from aggregation or assay interference.

Workflow Diagram: The Profiling Cascade

ProfilingCascade Start Compound AZ-T (10 mM DMSO Stock) Tier1 Tier 1: Thermal Shift Assay (TSA) Screening @ 10 µM (96-well format) Start->Tier1 Decision1 ΔTm > 2°C? Tier1->Decision1 Tier2 Tier 2: KINOMEscan® (Binding) Panel of 468 Kinases (Competition Assay) Decision1->Tier2 Yes (Binder) Fail Discard / Re-design Decision1->Fail No (Inactive) Analysis Calculate Selectivity Score (S35) & Entropy Score Tier2->Analysis Tier3 Tier 3: Radiometric IC50 (Gold Standard Activity Assay) @ Km ATP Analysis->Tier3 Select Top Hits

Caption: Tiered profiling workflow ensuring resource efficiency. Only validated binders progress to expensive radiometric panels.

Detailed Methodology
Step 1: KINOMEscan® (Binding Assay)
  • Rationale: Traditional activity assays can be biased by high ATP concentrations. Competitive binding assays (like KINOMEscan) measure thermodynamic affinity (

    
    ), which is ATP-independent.
    
  • Protocol:

    • Tagging: Kinases are DNA-tagged and immobilized on magnetic beads.

    • Competition: Incubate AZ-T (10 µM) with the kinase beads and a standard immobilized ligand.

    • Elution: If AZ-T binds the kinase, it prevents the kinase from binding the beads.

    • Readout: qPCR quantifies the amount of kinase on the beads.

    • Data Output: "% Control". <35% indicates a strong hit.

Step 2: Radiometric Activity Assay (The "Gold Standard")
  • Rationale: Binding does not guarantee inhibition. This step verifies functional suppression.

  • Protocol:

    • Reaction Mix: Kinase + Peptide Substrate +

      
      P-ATP.
      
    • Condition: Run at

      
       for ATP to ensure competitive kinetics are visible.
      
    • Incubation: 1 hour at room temperature.

    • Measurement: Spot reaction onto P81 phosphocellulose paper; wash away free ATP. Count bound

      
      P via scintillation.
      
    • Self-Validation: Include Staurosporine as a positive control on every plate. Z-factor must be >0.5.

Mechanistic Signaling Context[1]

Understanding where AZ-T acts is crucial for interpreting the profile. The aminothiazole scaffold typically intercepts cell cycle and survival signaling.

SignalingPathway GrowthFactor Growth Factors (EGF/IGF) RTK RTK (EGFR/IGF-1R) GrowthFactor->RTK PI3K PI3K RTK->PI3K PDK1 PDK1 PI3K->PDK1 Akt Akt / PKB PDK1->Akt Pim Pim Akt->Pim Crosstalk Target_Pim Pim-1 (Survival) Bad BAD (Apoptosis) Target_Pim->Bad Phosphorylation (Survival) Target_CDK CDK2 / Cyclin E (Cell Cycle) Rb Rb (Tumor Suppressor) Target_CDK->Rb Phosphorylation (G1/S Transition) Inhibitor Compound AZ-T (Inhibitor) Inhibitor->Target_Pim Blocks Inhibitor->Target_CDK Blocks

Caption: AZ-T targets the convergence of Survival (Pim-1) and Proliferation (CDK2) pathways. Red T-bars indicate inhibition.

References

  • Das, J. et al. "2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of Dasatinib (BMS-354825)." Journal of Medicinal Chemistry, 2006. Link

  • Nakano, H. et al. "Discovery of 7-(Azepan-1-ylmethyl)-benzofuran Derivatives as Potent Pim-1 Inhibitors."[1][2] Journal of Medicinal Chemistry, 2012.[1][2] (Demonstrates the utility of the azepane-methyl motif in kinase binding). Link

  • Davis, M. I. et al. "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 2011. (The foundational text for KINOMEscan profiling and selectivity scores). Link

  • Anastassiadis, T. et al. "Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity." Nature Biotechnology, 2011. (Source for radiometric profiling standards). Link

  • Pierson, E. et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, 2015.[3] (Discusses metabolic liabilities of azepane vs. morpholine rings). Link[3]

Sources

A Head-to-Head Comparison of Novel Incretin-Based Therapeutics: Semaglutide vs. Tirzepatide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

In the rapidly evolving landscape of metabolic disease therapeutics, the advent of potent, long-acting incretin mimetics has marked a paradigm shift in the management of type 2 diabetes (T2D) and obesity. This guide provides a detailed, head-to-head comparison of two leading novel agents: Semaglutide, a selective glucagon-like peptide-1 (GLP-1) receptor agonist, and Tirzepatide, a first-in-class dual glucose-dependent insulinotropic polypeptide (GIP) and GLP-1 receptor agonist.[1][2] This comparison is structured to provide researchers and drug development professionals with a comprehensive understanding of their distinct mechanisms, preclinical attributes, clinical performance, and the experimental methodologies used for their characterization.

Mechanistic Distinction: Single vs. Dual Agonism

The fundamental difference between Semaglutide and Tirzepatide lies in their receptor targets.[3][4] Both are incretin hormones that regulate metabolic homeostasis.[2]

Semaglutide operates as a selective GLP-1 receptor agonist.[5][6] By mimicking the action of endogenous GLP-1, it enhances glucose-dependent insulin secretion, suppresses glucagon release from pancreatic alpha cells, slows gastric emptying, and acts on the central nervous system to reduce appetite and promote satiety.[6][7][8] The activation of the GLP-1 receptor, a G-protein-coupled receptor (GPCR), stimulates adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP).[7][9] This rise in cAMP is a critical step that triggers downstream signaling cascades, including Protein Kinase A (PKA), which are essential for its therapeutic effects.[7][10][11]

Tirzepatide represents a novel approach by simultaneously activating both the GIP and GLP-1 receptors.[1][3][12] This dual agonism is designed to leverage the complementary actions of both incretin pathways.[1] While its GLP-1 action mirrors that of Semaglutide, the additional GIP receptor activation also stimulates glucose-dependent insulin secretion.[13] Interestingly, GIP's effect on glucagon is context-dependent, augmenting its secretion during hypoglycemia and inhibiting it during hyperglycemia.[2][13] Preclinical studies show Tirzepatide is an imbalanced agonist, favoring the GIP receptor over the GLP-1 receptor, and exhibits biased signaling at the GLP-1 receptor, favoring cAMP generation over β-arrestin recruitment.[14] This unique pharmacological profile may contribute to its potent clinical efficacy.[14]

Signaling Pathway Overview

The diagram below illustrates the distinct and overlapping signaling pathways activated by Semaglutide and Tirzepatide in a pancreatic beta cell.

Incretin_Signaling cluster_EC Extracellular Space cluster_Membrane Cell Membrane cluster_IC Intracellular Space Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R Binds Tirzepatide Tirzepatide Tirzepatide->GLP1R Binds GIPR GIP Receptor Tirzepatide->GIPR Binds AC Adenylyl Cyclase GLP1R->AC Activates GIPR->AC Activates cAMP ↑ cAMP AC->cAMP Catalyzes PKA PKA Activation cAMP->PKA Activates Insulin Insulin Secretion (Glucose-Dependent) PKA->Insulin Promotes

Caption: Incretin receptor signaling in pancreatic beta cells.

Preclinical & In Vitro Characterization

The development of potent incretin mimetics relies on rigorous in vitro characterization to determine receptor binding affinity and functional potency. These assays are crucial for predicting in vivo efficacy.

Comparative In Vitro Potency

While specific head-to-head proprietary data is often unpublished, literature suggests Tirzepatide binds the GIP receptor with an affinity similar to native GIP, but binds the GLP-1 receptor with a slightly weaker affinity (approximately 5-fold less) than native GLP-1.[14] Semaglutide is a potent and highly selective GLP-1 receptor agonist.[7] The functional consequence of this is measured by potency in cell-based assays, typically by quantifying cAMP production.

ParameterSemaglutideTirzepatide
Primary Target(s) GLP-1 Receptor[5]GIP and GLP-1 Receptors[1]
Receptor Binding High affinity for GLP-1R[7]High affinity for GIPR, moderate for GLP-1R[14]
Signaling Bias Not clinically confirmed as biased[9]Biased agonism at GLP-1R (favors cAMP)[14]
Experimental Protocol: In Vitro cAMP Accumulation Assay

This protocol outlines a standard method for determining the potency (EC50) of an incretin agonist. The principle is to measure the dose-dependent increase in intracellular cAMP in a cell line engineered to express the target receptor(s).

Objective: To determine the EC50 value of a test agent (e.g., Semaglutide or Tirzepatide) at the human GLP-1 receptor.

Materials:

  • Chinese Hamster Ovary (CHO) cell line stably expressing the human GLP-1 receptor.[15]

  • Cell culture medium (e.g., F-12K Medium with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA).

  • Test agents (Semaglutide, Tirzepatide) and reference agonist (GLP-1 (7-36)).

  • cAMP detection kit (e.g., HTRF-based assay).[15]

  • 384-well white microplates.

Methodology:

  • Cell Culture: Culture the CHO-hGLP-1R cells according to standard protocols until they reach ~80-90% confluency.

  • Cell Plating: Harvest the cells and seed them into 384-well plates at a density of 2,000-5,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of the test agents and reference agonist in assay buffer. A typical concentration range would span from 1 pM to 1 µM.

  • Assay Procedure:

    • Remove culture medium from the plates.

    • Add 10 µL of assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Add 10 µL of the diluted compounds to the respective wells.

    • Incubate the plate at room temperature for 30-60 minutes.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the HTRF kit.[15] This typically involves adding two detection reagents sequentially.

    • Read the plate on an HTRF-compatible microplate reader.

  • Data Analysis:

    • Calculate the ratio of the two fluorescent signals.

    • Plot the signal ratio against the log of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 value (the concentration at which 50% of the maximal response is achieved).

Causality and Controls:

  • Why CHO cells? They provide a "clean" background with low endogenous receptor expression, ensuring the observed signal is specific to the transfected human receptor.[15]

  • Why a reference agonist? GLP-1 (7-36) serves as a positive control and a benchmark for relative potency.[15]

  • Why a phosphodiesterase inhibitor? To ensure the measured cAMP accurately reflects its production rate by preventing its enzymatic breakdown.

  • Self-Validation: The experiment includes a vehicle control (no agonist) to define the basal cAMP level and a maximal stimulation control (saturating concentration of reference agonist) to define the top of the assay window. A robust Z'-factor (>0.5) confirms the assay's quality and suitability for screening.

Workflow Diagram: In Vitro Potency Assay

Caption: Experimental workflow for determining in vitro potency.

Head-to-Head Clinical Performance

The most definitive comparison comes from direct, head-to-head clinical trials. The SURPASS-2 trial, a 40-week, randomized, open-label study, compared the efficacy and safety of three doses of Tirzepatide (5 mg, 10 mg, and 15 mg) with Semaglutide (1 mg) in adults with T2D on a background of metformin.[16][17][18]

Comparative Efficacy (SURPASS-2 Trial)

The results from SURPASS-2 demonstrated that all three doses of Tirzepatide were superior to Semaglutide 1 mg in reducing both HbA1c and body weight from baseline at 40 weeks.[16][18][19]

Endpoint (at 40 weeks)Semaglutide 1 mgTirzepatide 5 mgTirzepatide 10 mgTirzepatide 15 mg
Mean HbA1c Reduction -1.86% to -1.9%[16][19]-2.01% to -2.1%[16][19]-2.24% to -2.4%[16][19]-2.30% to -2.5%[16][19]
Mean Body Weight Reduction -5.7 kg to -6.0 kg[4][18]-7.6 kg to -7.8 kg[4][18]-9.3 kg to -10.0 kg[4][18]-11.2 kg to -13.0 kg[4][18]
% Patients reaching HbA1c <5.7% 22%[16]32%[16]51%[16][19]60%[16]

Note: Data is aggregated from published results of the SURPASS-2 trial.[4][16][18][19] Specific values may differ slightly based on the statistical analysis method (e.g., efficacy estimand vs. treatment-regimen estimand).

For context in obesity without diabetes, the STEP clinical trial program for Semaglutide 2.4 mg demonstrated substantial weight loss. For instance, the STEP 1 trial showed a mean weight loss of 14.9% at 68 weeks, compared to 2.4% with placebo.[20] The STEP 3 trial, which combined Semaglutide with intensive behavioral therapy, resulted in a mean weight loss of 16.0% versus 5.7% for placebo.[21] Tirzepatide has also shown significant weight loss in individuals with obesity.[3]

Safety and Tolerability Profile

The overall safety profile of Tirzepatide in SURPASS-2 was similar to the well-established GLP-1 receptor agonist class.[16] The most common adverse events for both drugs are gastrointestinal in nature.[5][16]

Adverse EventSemaglutide 1 mgTirzepatide (All Doses)
Nausea CommonCommon, dose-dependent[4]
Diarrhea CommonCommon, dose-dependent[4]
Vomiting CommonCommon, dose-dependent[4]
Decreased Appetite CommonCommon
Hypoglycemia (<54 mg/dL) Low incidence (0.4%)[18]Low incidence (0.2-1.7%)[18]

Source: SURPASS-2 trial data.[18]

Both drug labels contain a boxed warning regarding the risk of thyroid C-cell tumors, based on findings in rodents.[22][23] They are contraindicated in patients with a personal or family history of medullary thyroid carcinoma or in patients with Multiple Endocrine Neoplasia syndrome type 2.[22][23]

Conclusion and Future Perspectives

The head-to-head comparison between Semaglutide and Tirzepatide underscores a pivotal moment in incretin-based therapies.

  • Semaglutide has established itself as a highly effective selective GLP-1 receptor agonist, demonstrating significant glycemic control and weight loss benefits, supported by a large body of clinical evidence from programs like SUSTAIN and STEP.[20][24]

  • Tirzepatide , as the first clinically approved dual GIP/GLP-1 receptor agonist, has shown superior efficacy in direct comparison to Semaglutide for both glycemic control and weight reduction in patients with T2D.[2][16] This suggests that the dual-agonist mechanism may offer synergistic metabolic benefits beyond targeting the GLP-1 pathway alone.[1]

For researchers and drug development professionals, the success of Tirzepatide opens new avenues for exploration. The concept of biased agonism and multi-receptor targeting is likely to be a key focus for the next generation of metabolic therapeutics. Future research will likely focus on further elucidating the distinct contributions of GIP and GLP-1 signaling, exploring new combination agonists (e.g., triple agonists including glucagon), and optimizing delivery systems to improve patient adherence and outcomes. The clinical journey of these two agents provides a compelling narrative of rational drug design translating to profound therapeutic benefit.

References

  • Willard, F.S., et al. (2020). Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist. JCI Insight. [Link]

  • Valenzuela-Vallejo, L. (Date unavailable). How Tirzepatide Works: A Deep Dive into GIP and GLP-1 Dual Agonism. Galen Peptides. [Link]

  • Lin, F., et al. (2024). Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists. Signal Transduction and Targeted Therapy. [Link]

  • Galindo, R.J., et al. (2025). Insights into the Mechanism of Action of Tirzepatide: A Narrative Review. Diabetes Therapy. [Link]

  • It's a Secret Med Spa. (Date unavailable). Understanding the Difference Between Semaglutide and Tirzepatide. [Link]

  • AstraZeneca. (Date unavailable). Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. OUCI. [Link]

  • Eli Lilly and Company. (2021). Lilly's SURPASS-2 results published in The New England Journal of Medicine show tirzepatide achieved superior A1C and body weight reductions compared to injectable semaglutide in adults with type 2 diabetes. PR Newswire. [Link]

  • Numan. (2025). Tirzepatide and semaglutide: what's the difference?. [Link]

  • Patsnap Synapse. (2025). What is the mechanism of action of Semaglutide?. [Link]

  • Elite Family Medicine. (2024). Semaglutide vs. Tirzepatide: Understanding Which is Best for You. [Link]

  • Eli Lilly Canada. (2021). Lilly's SURPASS-2 results published in The New England Journal of Medicine show tirzepatide achieved superior A1C and body weight reductions compared to injectable semaglutide in adults with type 2 diabetes. Cision. [Link]

  • The Refinery. (2024). Understanding the Differences Between Semaglutide and Tirzepatide. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Tirzepatide (Dual GIP (Glucose-Dependent Insulinotropic Polypeptide) and GLP-1 (Glucagon-Like Peptide-1) receptor agonist)?. [Link]

  • Drugs.com. (2025). Tirzepatide vs semaglutide: How do they compare?. [Link]

  • ResearchGate. (Date unavailable). This flowchart depicts the downstream signaling pathways activated by.... [Link]

  • Eli Lilly and Company. (2021). Lilly's SURPASS-2 results published in The New England Journal of Medicine show tirzepatide achieved superior A1C and body weight reductions compared to injectable semaglutide in adults with type 2 diabetes. Lilly. [Link]

  • AstraZeneca. (2024). Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. PMC. [Link]

  • MDPI. (2025). GLP-1 Receptor Signaling and Oral Dysfunction: A Narrative Review on the Mechanistic Basis of Semaglutide-Related Oral Adverse Effects. [Link]

  • Novo Nordisk. (2020). Semaglutide 2.4 mg shows superior weight loss versus placebo in the phase 3 trials STEP 2 and STEP 3, thereby successfully completing the programme. [Link]

  • American College of Cardiology. (2021). A Study of Tirzepatide (LY3298176) Versus Semaglutide Once Weekly as Add-on Therapy to Metformin in Participants With Type 2 Diabetes - SURPASS-2. [Link]

  • Dr.Oracle. (2025). What are the results of the STEP (Semaglutide Treatment Effect in People with obesity) studies with semaglutide (glucagon-like peptide-1 receptor agonist) for weight loss in adults with obesity?. [Link]

  • Pedagogy Education. (Date unavailable). FDA Gives Ozempic Two Drug Safety–Related Label Changes. [Link]

  • Medical Dialogues. (2026). SURPASS-2- Tirzepatide vs Semaglutide in Type 2 Diabetes. [Link]

  • National Institutes of Health. (2024). Spotlight on the Mechanism of Action of Semaglutide. PMC. [Link]

  • Wadden, T.A., et al. (2021). Effect of Subcutaneous Semaglutide vs Placebo as an Adjunct to Intensive Behavioral Therapy on Body Weight in Adults With Overweight or Obesity: The STEP 3 Randomized Clinical Trial. JAMA. [Link]

  • Applied Clinical Trials Online. (2025). STEP UP Trial Shows Semaglutide 7.2 mg Achieves Superior Weight Loss vs. 2.4 mg, Placebo. [Link]

  • ResearchGate. (2024). (PDF) Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists. [Link]

  • ResearchGate. (2021). Semaglutide in Obesity (STEP-1 Trial)-2021. [Link]

  • Dr.Oracle. (2025). What is the biochemical mechanism of Semaglutide (GLP-1 receptor agonist) 2.4mg?. [Link]

  • Wikipedia. (Date unavailable). Tirzepatide. [Link]

  • Novo Nordisk. (Date unavailable). Weight Management for Adults with Obesity | Wegovy® (semaglutide). [Link]

  • Medscape. (2026). FDA Lists Multiple Concerns About Unapproved GLP-1 Drugs. [Link]

  • Wikipedia. (Date unavailable). Semaglutide. [Link]

  • Axxam. (Date unavailable). GLP-1 receptor assay: drug discovery in the metabolic field. [Link]

  • Drugs.com. (2025). Zepbound (tirzepatide) FDA Approval History. [Link]

  • U.S. Food and Drug Administration. (Date unavailable). ZEPBOUND (tirzepatide) injection, for subcutaneous use. [Link]

  • U.S. Food and Drug Administration. (Date unavailable). OZEMPIC (semaglutide) injection, for subcutaneous use. [Link]

  • MEDvidi. (2025). Tirzepatide Dosage Chart & Dosing Guide for Weight Loss. [Link]

  • U.S. Food and Drug Administration. (Date unavailable). MOUNJARO® (tirzepatide) Injection, for subcutaneous use. [Link]

  • ResearchGate. (Date unavailable). In vitro potency of GLP-1 peptide analogs (cAMP induction).. [Link]

Sources

Safety Operating Guide

4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Objective: This guide provides a definitive, safety-critical protocol for the disposal of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine . As a nitrogen-rich heterocyclic amine used in drug discovery (often as a kinase inhibitor scaffold), this compound presents specific hazards regarding basicity, potential biological activity, and nitrogen oxide (NOx) generation during thermal destruction.[1][2]

Operational Stance: Treat this compound as a High-Potency Pharmacological Agent (HPPA) until full toxicological data proves otherwise. Disposal must strictly follow RCRA (Resource Conservation and Recovery Act) guidelines for organic bases.[2]

Compound Identification & Hazard Matrix
PropertySpecificationOperational Implication
Chemical Structure Thiazole ring + Azepane ringHigh Nitrogen content; requires high-temp incineration.[1][2]
Functional Group Primary Amine (

) & Cyclic Amine
Organic Base .[1][2] Incompatible with acids and oxidizers.[2][3]
Physical State Solid (Crystalline powder)Risk of inhalation (dust).[1][2] Use HEPA filtration/fume hood.[2]
GHS Classification Warning (Inferred)Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit.[1][2][4] 2A.
RCRA Status Non-listed (Research Chemical)Classify as Toxic, Organic, N.O.S. (Not Otherwise Specified).[2]

Pre-Disposal: Segregation & Compatibility

The Golden Rule: Never mix this compound with acidic waste streams.[1][2]

  • Reasoning: The azepane nitrogen and the thiazole amine are basic.[2] Mixing with strong acids (HCl,

    
    ) will generate rapid exothermic heat, potentially pressurizing waste containers or aerosolizing toxic material.[1][2]
    
  • Oxidizer Hazard: Do not mix with strong oxidizers (e.g., Peroxides, Nitric Acid).[2] The amine groups can oxidize violently or form unstable N-oxides.[1][2]

Segregation Logic Diagram

SegregationLogic Start Waste: this compound CheckState Is it Solid or in Solution? Start->CheckState SolidPath Solid Waste CheckState->SolidPath Dry Powder LiquidPath Liquid Solution CheckState->LiquidPath Dissolved SolidBin Container A: Solid Toxic Organic Waste (Double Bagged) SolidPath->SolidBin AcidCheck CRITICAL: Is pH < 7? LiquidPath->AcidCheck CheckSolvent Check Solvent Type Halogenated Halogenated Solvent (DCM, Chloroform) CheckSolvent->Halogenated Contains Halogens NonHalogenated Non-Halogenated Solvent (DMSO, MeOH, DMF) CheckSolvent->NonHalogenated No Halogens AcidCheck->CheckSolvent No (Neutral/Basic) Neutralize Neutralize to pH 7-9 before consolidation AcidCheck->Neutralize Yes (Acidic) Neutralize->CheckSolvent

Figure 1: Decision tree for segregating amine-based research chemicals to prevent incompatible mixtures.

Step-by-Step Disposal Protocol

Phase A: Solid Waste (Pure Compound)

Use this protocol for expired stocks, weighing paper, or contaminated PPE.

  • Containment: Transfer the solid material into a clear, chemically resistant polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Place the sealed bag into a wide-mouth HDPE (High-Density Polyethylene) jar. Avoid glass for solids to prevent breakage during compaction.[2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, 95%+"[1][2]

    • Hazard Checkbox: Toxic, Irritant.[2][5][6]

  • Storage: Store in the "Organic Bases" or "Toxic Solids" cabinet until pickup.

Phase B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Use this protocol for HPLC waste or reaction byproducts.[1]

  • Solvent Identification: Determine the primary solvent.[2]

    • If DCM/Chloroform: Use "Halogenated Waste" carboy.[2]

    • If Methanol/DMSO/DMF: Use "Non-Halogenated Organic" carboy.[2]

  • pH Verification: Dip a pH strip into the waste solution.[2]

    • If pH < 5: Slowly add saturated Sodium Bicarbonate (

      
      ) until effervescence stops and pH is neutral (7-8). Do not cap the bottle while neutralizing. 
      
  • Transfer: Pour into the appropriate HDPE carboy (10L or 20L).

  • Headspace: Leave at least 10% headspace to allow for thermal expansion.[2]

Ultimate Fate & Destruction

The only acceptable destruction method for this compound is High-Temperature Incineration .[1][2]

  • Mechanism: Thermal oxidation at >1000°C breaks the thiazole and azepane rings.[2]

  • Byproducts:

    • Carbon

      
      
      
      
      
    • Sulfur (Thiazole)

      
      
      
      
      
      (Scrubbed by lime injection)[1][2]
    • Nitrogen (Azepane/Amine)

      
      
      
      
      
      (Scrubbed by catalytic reduction)[1][2]
  • Why not drain disposal? The compound is bioactive and potentially persistent.[2] Release into municipal water systems is strictly prohibited under the Clean Water Act .[2]

Destruction Workflow

DestructionFlow Lab Lab Accumulation (Satellite Area) EHS EHS Pickup (Central Accumulation) Lab->EHS Weekly Pickup Vendor Licensed Waste Vendor (Clean Harbors/Veolia) EHS->Vendor 90-Day Limit (RCRA) Incinerator Rotary Kiln Incinerator (>1000°C) Vendor->Incinerator Transport Scrubber Gas Scrubbing (SO2/NOx Removal) Incinerator->Scrubber Flue Gas

Figure 2: The "Cradle-to-Grave" lifecycle of the waste, ensuring total destruction of the bioactive scaffold.[1][2]

Emergency Procedures (Spill Response)

Scenario: You drop a 5g vial of solid this compound on the floor.

  • Evacuate & Ventilate: Clear the immediate area.[2] If outside a hood, degradation of air quality is a risk.

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and an N95 (or P100) respirator to prevent dust inhalation.[2]

  • Dry Cleanup (Preferred):

    • Cover the spill with a dust suppressant (e.g., damp paper towels or specialized absorbent pads).[2]

    • Do not sweep vigorously; this creates aerosols.[2]

    • Scoop material into a disposable container using a plastic spatula.[2]

  • Wet Wipe: Wipe the surface with a 5% Acetic Acid solution (dilute vinegar) to solubilize and lift remaining amine residues, followed by a water rinse.[2]

  • Disposal: All cleanup materials (towels, gloves, scoop) go into the Solid Toxic Waste bin.

References

  • PubChem. Compound Summary: Thiazol-2-amine derivatives.[1][2][4] National Library of Medicine.[2] Available at: [Link][1][2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations (40 CFR Parts 239-282).[1][2] Available at: [Link][1][2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2] Available at: [Link][1][2]

  • European Commission. Best Available Techniques (BAT) Reference Document for Waste Incineration.[2] (Regarding NOx control from nitrogenous waste). Available at: [Link][1][2]

Sources

A Researcher's Guide to the Safe Handling of 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and handling protocols for 4-(Azepan-1-ylmethyl)-1,3-thiazol-2-amine, a novel compound for which specific safety and toxicity data are not yet fully available. In the absence of comprehensive data, this document establishes a conservative framework for personal protective equipment (PPE), operational procedures, and disposal, treating the compound as potentially hazardous. The principles outlined here are grounded in established laboratory safety standards and data from structurally related thiazole and aminothiazole compounds.

Hazard Assessment and Precautionary Principle

As this compound is a novel chemical entity, a complete toxicological profile is not available. However, data from analogous compounds containing the 2-aminothiazole moiety suggest potential hazards. Structurally similar chemicals have been shown to cause skin and eye irritation, and may be harmful if swallowed or inhaled[1][2]. Therefore, a precautionary approach is mandatory. All handling procedures must be designed to minimize any potential for exposure.

Assumed Potential Hazards:

  • Oral Toxicity: May be harmful if swallowed[1][3].

  • Dermal Toxicity/Irritation: May cause skin irritation upon contact[1][2].

  • Eye Irritation: May cause serious eye irritation[1].

  • Inhalation Toxicity: Avoid breathing dust, fumes, or vapors, as it may be harmful if inhaled[2].

It is imperative to handle this compound within a certified chemical fume hood to prevent inhalation exposure. Direct contact with skin and eyes must be strictly avoided through the use of appropriate personal protective equipment.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to ensure researcher safety. The following table outlines the minimum required PPE for various laboratory operations involving this compound.

Operation Gloves Eye Protection Lab Coat/Apron Respiratory Protection
Receiving & Storage Nitrile glovesSafety glasses with side shieldsStandard lab coatNot required in sealed container
Weighing & Aliquoting Double-gloved nitrileChemical splash gogglesChemical-resistant lab coatRequired if outside a fume hood
Dissolution & Handling Double-gloved nitrileChemical splash gogglesChemical-resistant lab coatWork within a fume hood
Waste Disposal Double-gloved nitrileChemical splash gogglesChemical-resistant lab coatWork within a fume hood

Rationale for PPE Selection:

  • Gloves: Double-gloving with nitrile gloves provides an extra layer of protection against potential dermal absorption. Gloves must be inspected before use and changed immediately if contaminated[2].

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes when handling the compound in solution. Standard safety glasses are sufficient when handling the sealed primary container.

  • Protective Clothing: A chemical-resistant lab coat should be worn over personal clothing. Ensure the lab coat is fully buttoned.

  • Respiratory Protection: All manipulations of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols[2].

Operational Handling Workflow

The following workflow is designed to minimize exposure and ensure a safe handling process from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood receive Receive and Inspect Container prep_hood->receive store Store in a Cool, Dry, Well-Ventilated Area receive->store weigh Weigh Compound in Fume Hood store->weigh dissolve Dissolve in Designated Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Surfaces experiment->decontaminate dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste remove_ppe Remove PPE Correctly dispose_waste->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Safe handling workflow for this compound.

Step-by-Step Handling Procedures:

  • Preparation:

    • Before handling, don all required PPE as specified in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[1]. The container should be kept tightly closed.

  • Weighing and Solution Preparation:

    • All weighing and solution preparation must occur within a chemical fume hood.

    • Use a dedicated set of spatulas and weighing paper.

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Experimental Use:

    • Conduct all experimental procedures involving this compound within the fume hood.

    • Avoid direct contact and inhalation.

Spill and Exposure Procedures

In Case of a Spill:

  • Evacuate the immediate area and alert colleagues.

  • If the spill is small and contained within the fume hood, use an appropriate absorbent material to clean it up while wearing full PPE.

  • For larger spills, or any spill outside of a fume hood, evacuate the laboratory and contact the institutional safety office immediately.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing[2]. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open[1]. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention[2].

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention[2].

Waste Disposal Plan

All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips), must be treated as hazardous waste.

  • Solid Waste: Collect all solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's safety guidelines.

  • Disposal: All waste must be disposed of through the institution's official chemical waste disposal program. Follow all local, state, and federal regulations for hazardous waste disposal[2].

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and safely handle this compound in the laboratory setting.

References

  • Fisher Scientific. (2025). Safety Data Sheet for 4-Methyl-5-thiazoleethanol.
  • Enamine. (n.d.). Safety Data Sheet.
  • Advanced Biotech. (2025). Safety Data Sheet for 2-Acetyl Thiazole synthetic.
  • A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. (2022). Letters in Applied NanoBioScience, 12(2).
  • Advanced Biotech. (2025). Safety Data Sheet for 2,4-Dimethyl-5-Acetyl Thiazole synthetic.
  • CymitQuimica. (n.d.). This compound.
  • TCI Chemicals. (2025). Safety Data Sheet for 2-[(6-Chloro-2-methylpyrimidin-4-yl)amino]-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Fisher Scientific. (2021). Safety Data Sheet for Thiazole.
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 74143, 2-Amino-4-methylthiazole.
  • ChemSynthesis. (2025). 4-amino-5-thiazol-2-yl-1H-pyrimidin-2-one.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 351685, 4-[(Dimethylamino)methyl]-1,3-thiazol-2-amine.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15).
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2022). Molecules, 27(19).
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(15).
  • RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. (2020). Food and Chemical Toxicology, 144.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2155, 2-Aminothiazole.
  • National Institute of Standards and Technology. (n.d.). 2-Thiazolamine, 4-methyl-. In NIST Chemistry WebBook.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 673702, 4-(2-Naphthyl)-1,3-thiazol-2-amine.
  • VANILLIN-BASED THIAZINE, OXAZINE, AND PYRAZOLE AS A NON-COMPETITIVE AMPA RECEPTOR ANTAGONISTS. (2024).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.